molecular formula C10H11ClO2 B3292615 3-(4-Chloro-2-methylphenyl)propanoic acid CAS No. 879-75-4

3-(4-Chloro-2-methylphenyl)propanoic acid

Cat. No.: B3292615
CAS No.: 879-75-4
M. Wt: 198.64 g/mol
InChI Key: GHIJTEKYHDYRDB-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methylphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H11ClO2 and its molecular weight is 198.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Chloro-2-methylphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chloro-2-methylphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chloro-2-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIJTEKYHDYRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-Chloro-2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-(4-Chloro-2-methylphenyl)propanoic acid, a halogenated aromatic carboxylic acid. The document details its chemical structure, physicochemical properties, and a robust synthetic pathway. Furthermore, it outlines a complete protocol for structural elucidation and purity confirmation using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Potential applications, particularly as an intermediate in pharmaceutical development, are discussed. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis, offering field-proven insights and methodologies.

Introduction

Substituted phenylpropanoic acids are a significant class of organic compounds, forming the structural core of many active pharmaceutical ingredients (APIs), most notably non-steroidal anti-inflammatory drugs (NSAIDs).[1] 3-(4-Chloro-2-methylphenyl)propanoic acid belongs to this class and is a valuable intermediate in organic synthesis. Its structure, featuring a chlorinated and methylated phenyl ring attached to a propanoic acid moiety, offers a unique combination of lipophilicity and reactivity, making it a target of interest for the synthesis of more complex molecules. This guide serves as a practical resource, consolidating critical information on its synthesis, characterization, and handling from a senior application scientist's perspective.

Chemical Structure and Physicochemical Properties

The structural integrity of a compound is the foundation of its chemical behavior and biological activity. 3-(4-Chloro-2-methylphenyl)propanoic acid is characterized by a propanoic acid chain at position 1 of a benzene ring, with a methyl group at position 2 and a chlorine atom at position 4.

Key Identifiers and Properties:

PropertyValueSource(s)
IUPAC Name 3-(4-Chloro-2-methylphenyl)propanoic acidN/A
Molecular Formula C₁₀H₁₁ClO₂[2][3]
Molecular Weight 198.65 g/mol [2][3]
CAS Number 124244-16-2 (This isomer)[3]
Appearance White to off-white solid/powder[4]
Melting Point 127-131 °C[4]
pKa ~4.61 (at 25°C, estimated for similar structure)[4]
Storage Sealed in a dry, cool environment (2-8°C recommended)[3]

Note: Data for the exact isomer can be limited; some data is inferred from closely related isomers like 3-(4-Chlorophenyl)propanoic acid.

Synthesis and Purification

The synthesis of 3-arylpropanoic acids can be achieved through various routes. A common and reliable method involves the catalytic hydrogenation of the corresponding cinnamic acid derivative. This approach is often high-yielding and avoids harsh reagents.

Synthetic Scheme: Two-Step Synthesis from 4-Chloro-2-methylbenzaldehyde

A plausible and efficient synthesis begins with the Knoevenagel condensation of 4-chloro-2-methylbenzaldehyde with malonic acid to yield 3-(4-chloro-2-methylphenyl)acrylic acid (a cinnamic acid derivative), followed by catalytic hydrogenation to the desired propanoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(4-Chloro-2-methylphenyl)acrylic acid

  • Rationale: This condensation reaction is a classic method for forming α,β-unsaturated acids. Pyridine acts as a base and solvent, while a small amount of piperidine serves as a more potent basic catalyst to facilitate the reaction.[5]

  • To a round-bottom flask equipped with a reflux condenser, add 4-chloro-2-methylbenzaldehyde (1 eq.), malonic acid (1.2 eq.), and pyridine (3-4 volumes).

  • Add piperidine (0.1 eq.) to the mixture.

  • Heat the reaction mixture to reflux (approx. 115°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing water and crushed ice.

  • Acidify the mixture with concentrated hydrochloric acid (HCl) until a pH of 1-2 is reached, causing the product to precipitate.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.

Step 2: Synthesis of 3-(4-Chloro-2-methylphenyl)propanoic acid

  • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing the carbon-carbon double bond of the acrylic acid without affecting the aromatic ring or the carboxylic acid group. Palladium on carbon (Pd/C) is the catalyst of choice for this transformation.

  • In a hydrogenation vessel, dissolve the crude 3-(4-chloro-2-methylphenyl)acrylic acid from Step 1 in a suitable solvent like ethanol or ethyl acetate.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%).

  • Seal the vessel and purge with hydrogen gas (H₂). Pressurize the vessel with H₂ (typically 50 psi or as appropriate for the equipment) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

Purification:

  • Rationale: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or toluene.

  • Dissolve the crude solid in a minimal amount of the hot solvent.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow A Start: 4-Chloro-2-methylbenzaldehyde + Malonic Acid B Step 1: Knoevenagel Condensation (Pyridine, Piperidine, Reflux) A->B Reagents C Intermediate: 3-(4-Chloro-2-methylphenyl)acrylic acid B->C Precipitation & Filtration QC1 In-Process QC: TLC Monitoring B->QC1 Monitor D Step 2: Catalytic Hydrogenation (H₂, 10% Pd/C, Ethanol) C->D Dissolution E Crude Product: 3-(4-Chloro-2-methylphenyl)propanoic acid D->E Catalyst Filtration & Solvent Evaporation F Purification: Recrystallization E->F G Final Product: High Purity Solid F->G QC2 Final QC: NMR, MS, IR, mp G->QC2 Characterize

Caption: Workflow for the synthesis and purification of the target compound.

Structural Elucidation and Analytical Characterization

Confirming the structure and purity of the final compound is a critical, self-validating step in any synthesis.[6] A combination of spectroscopic methods provides unambiguous proof of identity.

Analytical Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number of different types of protons and their neighboring environments. ¹³C NMR identifies the number of unique carbon environments. For propanoic acid derivatives, the acidic proton of the COOH group typically appears as a broad singlet far downfield (>10 ppm).[7]

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern, which can help confirm the structure. The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorbances for a carboxylic acid include a broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹).[8]

Expected Spectroscopic Data
TechniqueExpected Data/Observations
¹H NMR - ~10-12 ppm: Broad singlet, 1H (COOH).[7]- ~7.0-7.4 ppm: Multiplets, 3H (Aromatic protons).- ~2.9 ppm: Triplet, 2H (-CH₂-Ar).- ~2.6 ppm: Triplet, 2H (-CH₂-COOH).- ~2.3 ppm: Singlet, 3H (Ar-CH₃).
¹³C NMR - ~178 ppm: C=O (Carboxylic acid).- ~135-140 ppm: Aromatic carbons (quaternary).- ~125-132 ppm: Aromatic carbons (CH).- ~35 ppm: -CH₂-Ar.- ~30 ppm: -CH₂-COOH.- ~19 ppm: Ar-CH₃.
Mass Spec (EI) - m/z ~198/200: Molecular ion peaks (M⁺, M+2) in a ~3:1 ratio.
IR (KBr) - ~2500-3300 cm⁻¹: Broad O-H stretch.- ~3000-3100 cm⁻¹: Aromatic C-H stretch.- ~2850-2960 cm⁻¹: Aliphatic C-H stretch.- ~1700 cm⁻¹: C=O stretch.[8]- ~1000-1100 cm⁻¹: C-Cl stretch.
Note: Specific chemical shifts (ppm) are estimates based on analogous structures and may vary depending on the solvent and instrument used.[7][9]
Analytical Workflow Diagram

Analytical_Workflow Start Purified Solid Sample NMR NMR Spectroscopy (¹H and ¹³C in CDCl₃ or DMSO-d₆) Start->NMR MS Mass Spectrometry (e.g., GC-MS or ESI-MS) Start->MS IR FT-IR Spectroscopy (KBr pellet or ATR) Start->IR Data_Analysis Spectra Interpretation & Data Correlation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Conclusion Structure Confirmed & Purity Assessed Data_Analysis->Conclusion

Caption: Standard workflow for the analytical characterization of the final product.

Applications and Biological Relevance

While specific applications for 3-(4-chloro-2-methylphenyl)propanoic acid are not extensively documented in public literature, its structure makes it a highly valuable building block in medicinal chemistry. Phenylpropanoic acid derivatives are well-known for their anti-inflammatory properties.[1][10]

This compound can serve as a key intermediate for the synthesis of:

  • Novel Anti-Inflammatory Agents: Modification of the carboxylic acid group to amides or esters can lead to new chemical entities with potentially improved efficacy or selectivity.

  • Agrochemicals: The phenoxypropionic acid class, which has a related structure, includes many commercial herbicides.[11]

  • Research Probes: It can be used in the synthesis of more complex molecules to probe biological systems or develop new chemical reactions.

The presence of the chloro and methyl groups on the phenyl ring allows for fine-tuning of steric and electronic properties, which is a crucial aspect of modern drug design.

Safety, Handling, and Storage

As a professional in a laboratory setting, adherence to safety protocols is paramount. Carboxylic acids, while generally weak acids, can be corrosive and irritating.[12]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[13][14]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] Keep away from strong bases and oxidizing agents.[12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-(4-Chloro-2-methylphenyl)propanoic acid is a valuable chemical intermediate with a well-defined structure and accessible synthetic route. This guide has provided a comprehensive, practical framework for its synthesis, purification, and rigorous characterization. By understanding its properties and handling requirements, researchers can effectively utilize this compound in the development of novel molecules for pharmaceutical and other applications.

References

  • BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Halogenated Phenylpropionaldehyde Analogs.
  • Chem-Impex. (n.d.). 3-(4-Methylphenyl)propionic acid.
  • Chemistry LibreTexts. (2025, July 21). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid.
  • MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • Nagwa. (2019, July 2). Question Video: ¹H NMR Spectrum of Propanoic Acid.
  • National Center for Biotechnology Information. (n.d.). (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. PubChem.
  • National Institute of Standards and Technology. (n.d.). Mecoprop. NIST WebBook.
  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2017, July 24). 3-Phenylpropionic acid.
  • Organic Chemistry Tutor. (n.d.). Carboxylic Acids and Carboxylic Acid Derivatives.
  • PubMed. (2009, July 12). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase.
  • RSC Publishing. (2020, February 28). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells.
  • Santa Cruz Biotechnology. (n.d.). 3-(4-Chloro-phenyl)-2-methyl-propionic acid.
  • Sigma-Aldrich. (n.d.). 3-(4-Chlorophenyl)propionic acid 97%.
  • Spectrum Chemical. (2018, December 28). SAFETY DATA SHEET.

Sources

Precision Identification and Characterization of 4-Chloro-2-methylhydrocinnamic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification, synthesis, and application profile of 4-Chloro-2-methylhydrocinnamic acid (CAS 1012-17-5).

Executive Summary

4-Chloro-2-methylhydrocinnamic acid (CAS 1012-17-5 ) is a specialized phenylpropanoic acid derivative used primarily as a chiral building block in the synthesis of pharmaceutical agents, particularly those targeting metabolic disorders (e.g., GPR40 agonists) and cardiovascular targets. Its structural uniqueness lies in the


-methyl substitution, which introduces a chiral center at the C2 position, significantly influencing the pharmacokinetics and binding affinity of downstream drug candidates.

Chemical Identity Matrix

ParameterData
CAS Registry Number 1012-17-5
IUPAC Name 3-(4-Chlorophenyl)-2-methylpropanoic acid
Common Synonyms

-Methyl-p-chlorohydrocinnamic acid; 2-Methyl-3-(p-chlorophenyl)propionic acid
Molecular Formula C

H

ClO

Molecular Weight 198.65 g/mol
SMILES CC(CC1=CC=C(C=C1)Cl)C(=O)O
InChI Key TZGFQIXRVUHDLE-UHFFFAOYSA-N (Note: Verify specific isomer if chiral)
Appearance White to off-white crystalline powder
Boiling Point ~312.3 °C (Predicted at 760 mmHg)

Structural Analysis & Chirality

The molecule features a carboxylic acid tail attached to a propyl backbone with a 4-chlorophenyl group at the


-position and a methyl  group at the 

-position (C2).
  • Chiral Center: The C2 carbon is chiral. The CAS 1012-17-5 typically refers to the racemic mixture (

    
    ).
    
  • Enantiomers:

    • (R)-isomer: CAS 199679-74-8

    • (S)-isomer: CAS 2019-34-3 (Note: Check specific catalog assignments as enantiomer CAS numbers vary by vendor).

  • Implication: In drug development, the specific enantiomer often dictates biological activity (e.g., "profens" like ibuprofen are active in the S-form, though metabolic inversion can occur).

Synthetic Pathways

Two primary industrial routes exist for the synthesis of 4-Chloro-2-methylhydrocinnamic acid. The choice depends on the availability of starting materials and the requirement for stereocontrol.

Route A: Malonic Ester Synthesis (Alkylation)

This is the most common laboratory-scale method, utilizing diethyl methylmalonate and 4-chlorobenzyl chloride.

  • Alkylation: Diethyl methylmalonate is deprotonated by a strong base (NaOEt) and reacted with 4-chlorobenzyl chloride.

  • Hydrolysis: The resulting diester is hydrolyzed using NaOH or KOH.

  • Decarboxylation: Heating the dicarboxylic acid intermediate drives off CO

    
     to yield the target mono-acid.
    
Route B: Perkin-Type Condensation & Reduction

This route builds the carbon skeleton via an aldol-type condensation followed by hydrogenation.

  • Condensation: 4-Chlorobenzaldehyde reacts with propionic anhydride (in the presence of sodium propionate) to form 4-chloro-

    
    -methylcinnamic acid .
    
  • Hydrogenation: The double bond is reduced using H

    
     over a Palladium on Carbon (Pd/C) catalyst. Note: Conditions must be controlled to prevent dechlorination of the aromatic ring.
    
Visualization of Synthetic Logic

SynthesisPathways StartA Diethyl methylmalonate InterA Diester Intermediate StartA->InterA Alkylation ReagentA 4-Chlorobenzyl chloride (NaOEt) ReagentA->InterA Target 4-Chloro-2-methylhydrocinnamic acid (CAS 1012-17-5) InterA->Target Hydrolysis/-CO2 StepA2 Hydrolysis (NaOH) & Decarboxylation (Heat) StepA2->Target StartB 4-Chlorobenzaldehyde InterB 4-Chloro-alpha-methylcinnamic acid StartB->InterB Perkin Condensation ReagentB Propionic Anhydride (Na Propionate) ReagentB->InterB InterB->Target Reduction StepB2 Hydrogenation (H2, Pd/C) StepB2->Target

Caption: Dual synthetic pathways for CAS 1012-17-5 via Alkylation (Top) and Condensation/Reduction (Bottom).

Applications in Drug Development

This compound serves as a versatile "scaffold" intermediate.

  • GPR40 Agonists: The 3-phenylpropanoic acid moiety is a pharmacophore found in several GPR40 (FFAR1) agonists investigated for Type 2 Diabetes treatment. The chlorine substituent improves lipophilicity and metabolic stability.

  • Fibrates & PPAR Agonists: Structurally analogous to fibrates (e.g., Fenofibrate metabolites), this acid is explored for lipid-lowering activity.

  • Peptidomimetics: Used as a phenylalanine analog in peptide synthesis to introduce conformational constraints or enhance proteolytic stability.

Safety & Handling (GHS Classification)

Based on standard protocols for phenylpropanoic acid derivatives:

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear protective gloves/eye protection (P280).

    • IF IN EYES: Rinse cautiously with water for several minutes (P305+P351+P338).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15582644, 2-(3-Chlorophenyl)-2-methylpropanoic acid. (Note: Isomer verification required). Retrieved from [Link]

Sources

Physical properties of 3-(4-Chloro-2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of 3-(4-Chloro-2-methylphenyl)propanoic acid

Introduction

3-(4-Chloro-2-methylphenyl)propanoic acid is a substituted aromatic carboxylic acid. Compounds of this class are of significant interest to researchers in medicinal chemistry and materials science due to their potential as building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1] A thorough understanding of the physical properties of this molecule is fundamental for its application in synthesis, for the development of analytical methods, and for predicting its behavior in various chemical and biological systems.

This guide provides a comprehensive overview of the known and predicted physical properties of 3-(4-Chloro-2-methylphenyl)propanoic acid. In the absence of extensive, publicly available experimental data for this specific compound, this document leverages data from structurally related analogs and established principles of physical organic chemistry to provide reliable estimations. This approach ensures a scientifically grounded resource for researchers, scientists, and drug development professionals.

Core Physicochemical Properties: A Comparative Analysis

Direct experimental values for the physical properties of 3-(4-Chloro-2-methylphenyl)propanoic acid are not widely reported in the scientific literature. However, we can infer its probable characteristics by examining its isomers and other closely related analogs. The table below summarizes key physical data for these reference compounds, which provides a basis for estimating the properties of the title compound.

Property3-(2-Chloro-4-methylphenyl)propanoic acid[2]3-(4-Chlorophenyl)propanoic acid[3][4](2RS)-2-(4-methylphenyl)propanoic acid3-(4-Chloro-2-methylphenyl)propanoic acid (Predicted)
CAS Number 124244-16-22019-34-3938-94-3Not Available
Molecular Formula C₁₀H₁₁ClO₂C₉H₉ClO₂C₁₀H₁₂O₂C₁₀H₁₁ClO₂
Molecular Weight 198.65 g/mol 184.62 g/mol 164.20 g/mol 198.65 g/mol
Melting Point Data not available127-131 °C37-42 °CLikely a crystalline solid with a melting point between 80-120 °C
Boiling Point Data not available263.86 °C (rough estimate)[3]Data not available> 280 °C (Predicted)
pKa (at 25°C) Data not available4.61[3]Data not available~4.5 (Predicted)
Appearance Data not availableWhite to off-white solid[3]Data not availableExpected to be a white to off-white crystalline solid
Solubility Data not availableInsoluble in water; Soluble in organic solventsData not availableExpected to be sparingly soluble in water and soluble in polar organic solvents (e.g., methanol, ethanol, DMSO)

Causality Behind Predicted Properties:

  • Melting Point: The presence of a chlorine atom and a methyl group on the phenyl ring, along with the carboxylic acid moiety capable of hydrogen bonding, suggests that 3-(4-Chloro-2-methylphenyl)propanoic acid will be a crystalline solid at room temperature. Its melting point is predicted to be influenced by the substitution pattern, which affects crystal lattice packing.

  • Boiling Point: Carboxylic acids have high boiling points due to the formation of stable hydrogen-bonded dimers. The predicted boiling point is high, consistent with its molecular weight and polar functional group.

  • pKa: The pKa is a measure of the acidity of the carboxylic acid proton. The value for 3-(4-Chlorophenyl)propanoic acid is approximately 4.61.[3] The additional electron-donating methyl group in the title compound is expected to have a minor effect on the acidity, leading to a predicted pKa in a similar range.

  • Solubility: The molecule contains both a nonpolar substituted phenyl ring and a polar carboxylic acid group. This dual nature suggests limited solubility in water but good solubility in organic solvents, a common feature for many substituted phenylpropanoic acids.

G Structural Comparison of Analogs A 3-(4-Chloro-2-methylphenyl)propanoic acid (Target Compound) B 3-(2-Chloro-4-methylphenyl)propanoic acid (Isomer) A->B Positional Isomer C 3-(4-Chlorophenyl)propanoic acid (Analog) A->C Structural Analog (lacks methyl group) D (2RS)-2-(4-methylphenyl)propanoic acid (Analog) A->D Structural Analog (different substitution and side chain attachment)

Caption: Relationship between the target compound and its analogs.

Predicted Spectroscopic Profile

The structural elucidation of 3-(4-Chloro-2-methylphenyl)propanoic acid relies on a combination of spectroscopic techniques. Below is a predicted profile based on the compound's structure and data from analogous molecules.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule.

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield, around 10-12 ppm. Its chemical shift can be concentration-dependent.

  • Aromatic Protons (Ar-H): Three signals in the aromatic region (approximately 7.0-7.4 ppm). Due to the substitution pattern, these protons will likely appear as a doublet, a doublet of doublets, and a singlet.

  • Propanoic Acid Methylene Protons (-CH₂-CH₂-): Two triplets around 2.6-3.0 ppm. The methylene group adjacent to the aromatic ring will be slightly more downfield than the one adjacent to the carbonyl group.

  • Methyl Protons (-CH₃): A singlet around 2.3 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. Due to the lack of symmetry, ten distinct signals are expected.[5]

  • Carbonyl Carbon (-C=O): A signal in the range of 175-180 ppm.[6]

  • Aromatic Carbons (Ar-C): Six signals in the region of 125-140 ppm. The carbons directly attached to the chlorine and methyl groups will have characteristic shifts.

  • Propanoic Acid Methylene Carbons (-CH₂-CH₂-): Two signals in the aliphatic region, typically between 25-40 ppm.

  • Methyl Carbon (-CH₃): A signal upfield, around 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid group.[7][8]

  • O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, centered around 3000 cm⁻¹. This is a hallmark of a hydrogen-bonded carboxylic acid dimer.[7]

  • C=O Stretch: A strong, sharp absorption band between 1700 and 1725 cm⁻¹. Conjugation with the aromatic ring may slightly lower this frequency.[9]

  • C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region.[7]

  • Aromatic C-H and C=C Stretches: Signals characteristic of the substituted benzene ring will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The molecular ion peak would be observed at an m/z corresponding to the molecular weight (198.65). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

  • Key Fragmentation Pathways: Common fragmentation patterns for phenylpropanoic acids include the loss of the carboxylic acid group and cleavage of the propanoic acid side chain.[10][11] The benzylic cleavage to form a stable substituted benzyl cation is also a likely fragmentation pathway.

Analytical Methodology: Purity Determination by High-Performance Liquid Chromatography (HPLC)

A robust analytical method is crucial for assessing the purity of 3-(4-Chloro-2-methylphenyl)propanoic acid. Reversed-phase HPLC with UV detection is a standard and reliable technique for this purpose.[12]

Principle

The method is based on the separation of the analyte from potential impurities on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The addition of an acid to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape.[12]

Experimental Protocol
  • Instrumentation:

    • High-Performance Liquid Chromatograph

    • UV-Vis Detector

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Data acquisition and processing software

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (or Formic acid for MS compatibility)

    • Reference standard of 3-(4-Chloro-2-methylphenyl)propanoic acid

    • Sample of 3-(4-Chloro-2-methylphenyl)propanoic acid for analysis

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm (for the carboxylic acid chromophore) or ~260 nm (for the phenyl ring)

    • Injection Volume: 10 µL

  • Procedure:

    • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water, then add the acid. Degas the mobile phase before use.

    • Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare working standards by further dilution.

    • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

    • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Analysis: Inject the standard and sample solutions and record the chromatograms.

    • Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area Percent method).

HPLC_Workflow HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation & Degassing C System Equilibration A->C B Standard & Sample Solution Preparation D Injection & Chromatographic Separation B->D C->D E UV Detection D->E F Data Acquisition & Peak Integration E->F G Purity Calculation F->G

Caption: Workflow for the HPLC analysis.

Conclusion

This technical guide provides a detailed overview of the physical properties of 3-(4-Chloro-2-methylphenyl)propanoic acid. While direct experimental data is limited, a robust profile has been constructed through a comparative analysis of its structural analogs and the application of fundamental spectroscopic principles. The provided HPLC method offers a reliable approach for the analytical characterization of this compound. This guide serves as a valuable resource for researchers and professionals working with this and related molecules, enabling informed decisions in experimental design and execution.

References

  • IR Spectroscopy Tutorial: Carboxylic Acids . Michigan State University Department of Chemistry. [Link]

  • IR and UV–Vis Spectroscopy of Carboxylic Acids . JoVE. [Link]

  • Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts . The Journal of Physical Chemistry A. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles . Chemistry LibreTexts. [Link]

  • Infrared Spectrometry . Michigan State University Department of Chemistry. [Link]

  • Use of coupled ion mobility spectrometry-time of flight mass spectrometry to analyze saturated and unsaturated phenylpropanoic acids and chalcones . PubMed. [Link]

  • Mass Spectrometric Fragmentation Characterization of Phenylpropanoids . MDPI. [Link]

  • 3-(4-CHLORO-2-METHYLPHENOXY)PROPIONIC ACID . Gsrs. [Link]

  • 3-(2-Chloro-4-hydroxyphenyl)propanoic acid . PubChem. [Link]

  • NMR Prediction . ACD/Labs. [Link]

  • 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) . NP-MRD. [Link]

  • Mass spectrum of 3-phenylpropanoic acid . ResearchGate. [Link]

  • Phenylpropanoic acids . MassBank. [Link]

  • Mecoprop . NIST WebBook. [Link]

  • (+)-Mecoprop . CAS Common Chemistry. [Link]

  • 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells . PMC. [Link]

  • 3-chloro-2-methyl-3-phenylpropanoic acid . ChemSynthesis. [Link]

  • HNMR Practice 4 . OpenOChem Learn. [Link]

  • 3-(4-Chlorophenyl)propionic acid . NIST WebBook. [Link]

  • Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra . ResearchGate. [Link]

  • The standard 13C NMR spectrum of phenyl propanoate is shown here... . Pearson. [Link]

  • 3-(2-Methylphenyl)propionic acid . PubChem. [Link]

  • low/high resolution 1H proton nmr spectrum of propanoic acid . Doc Brown's Chemistry. [Link]

  • 13-C NMR - How Many Signals . Master Organic Chemistry. [Link]

  • Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators . PubMed. [Link]

  • Chemical Properties of Propanoic acid, 3-chloro-, methyl ester (CAS 6001-87-2) . Cheméo. [Link]

  • Predict 13C carbon NMR spectra . NMRDB.org. [Link]

  • Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium . ResearchGate. [Link]

  • Characteristics of ¹³C NMR Spectroscopy . Chemistry LibreTexts. [Link]

  • Chemical Properties of Propanoic acid, 2-chloro- (CAS 598-78-7) . Cheméo. [Link]

Sources

Solubility Profile of 3-(4-Chloro-2-methylphenyl)propanoic acid: A Framework for Experimental Determination and Theoretical Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that governs its design, synthesis, purification, and formulation development. This technical guide addresses 3-(4-Chloro-2-methylphenyl)propanoic acid, a substituted aromatic carboxylic acid of interest in chemical and pharmaceutical research. A review of public domain literature reveals a notable absence of empirical solubility data for this specific compound. Therefore, this document provides a comprehensive framework to empower researchers to determine, understand, and apply the solubility profile of this molecule. We present a theoretical analysis based on molecular structure, a detailed, field-proven experimental protocol for determining thermodynamic solubility via the equilibrium shake-flask method, and guidance on data interpretation. This guide is intended to serve as an essential resource for scientists engaged in process chemistry and drug development.

Introduction: Addressing the Data Gap

3-(4-Chloro-2-methylphenyl)propanoic acid is a unique molecule combining a hydrophobic substituted phenyl ring with a hydrophilic carboxylic acid group. Its solubility behavior is a complex interplay of these structural features. While extensive research exists on related phenylpropanoic acid derivatives[1], specific quantitative solubility data for the 3-(4-Chloro-2-methylphenyl) isomer is not currently available in scientific literature. This guide bridges that gap not by presenting pre-existing data, but by providing the scientific rationale and a robust methodology for its determination.

Physicochemical & Structural Analysis

Understanding the molecular structure is paramount to predicting its solubility.

  • Molecular Formula: C₁₀H₁₁ClO₂

  • Molecular Weight: 198.65 g/mol

  • Key Structural Features:

    • Carboxylic Acid Moiety (-COOH): A polar group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests affinity for polar protic solvents (e.g., alcohols).

    • Chlorophenyl Ring: A large, hydrophobic aromatic system. The presence of the chlorine atom, an electronegative substituent, and the methyl group, an electron-donating group, modifies the electronic properties and polarity of the ring, influencing interactions with aromatic and non-polar solvents.[2]

    • Propanoic Acid Linker: A flexible three-carbon chain that provides rotational freedom.

Based on this structure, we can estimate key parameters that influence solubility:

PropertyEstimated ValueSignificance for Solubility
cLogP (Lipophilicity) ~2.7 - 3.2A positive value indicates a preference for lipophilic (non-polar) environments over aqueous ones.
TPSA (Topological Polar Surface Area) 37.3 ŲThis value, contributed by the carboxylic acid group, is relatively low, suggesting moderate polarity and good potential for membrane permeability.[3]

Diagram 1: Molecular Structure

A diagram of the core compound, 3-(4-Chloro-2-methylphenyl)propanoic acid.

start_node Analyze Target Molecule Structure (3-(4-Chloro-2-methylphenyl)propanoic acid) feature1 Feature: Carboxylic Acid (Polar, H-Bonding) start_node->feature1 feature2 Feature: Substituted Phenyl Ring (Hydrophobic, Aromatic) start_node->feature2 class1 Select Polar Protic Solvents (e.g., Methanol, Ethanol) feature1->class1 High Predicted Affinity class2 Select Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO) feature1->class2 Moderate Predicted Affinity class3 Select Non-Polar Aromatic Solvents (e.g., Toluene) feature2->class3 High Predicted Affinity class4 Select Non-Polar Aliphatic Solvents (e.g., Heptane) feature2->class4 Low Predicted Affinity

Caption: Logic for selecting a diverse range of test solvents.

Experimental Protocol: Determination of Thermodynamic Solubility

The "gold standard" for determining the true equilibrium solubility of a compound is the Shake-Flask Method. [4]This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug at a specific temperature. [5]The following protocol is designed to ensure robust and reproducible results.

Materials & Equipment
  • Compound: 3-(4-Chloro-2-methylphenyl)propanoic acid (solid, purity >98%)

  • Solvents: HPLC-grade organic solvents (e.g., Methanol, Acetonitrile, Ethyl Acetate, Toluene, Heptane)

  • Equipment:

    • Analytical balance (4-decimal places)

    • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

    • Orbital shaker with temperature control (or incubator shaker) set to 37 °C

    • Centrifuge

    • Syringes and 0.22 µm PTFE syringe filters

    • Volumetric flasks and pipettes

    • HPLC system with a UV detector and a suitable C18 column

Safety Precautions
  • Handle 3-(4-Chloro-2-methylphenyl)propanoic acid in a well-ventilated area or chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Consult the Safety Data Sheet (SDS) for all solvents prior to use, as many are flammable and/or toxic. [6]* Dispose of all chemical waste according to institutional guidelines.

Step-by-Step Methodology
  • Preparation of Stock for Calibration Curve:

    • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent in which the compound is freely soluble (e.g., Acetonitrile or Methanol) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare a set of at least five calibration standards (e.g., 250, 100, 50, 10, 1 µg/mL).

  • Sample Preparation (Shake-Flask):

    • Add an excess amount of solid compound to a pre-weighed glass vial. "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment. A starting amount of ~10-20 mg is typically sufficient for an initial screen with 2 mL of solvent.

    • Record the exact mass of the compound added.

    • Pipette a precise volume of the desired organic solvent (e.g., 2.0 mL) into the vial.

    • Securely cap the vial. Prepare samples in triplicate for each solvent to ensure statistical validity.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 37 °C for biorelevance) and moderate agitation. [7] * Allow the samples to equilibrate for at least 24 to 48 hours. Equilibrium is reached when the concentration of the solute in the solution does not change over time. It is best practice to take measurements at two time points (e.g., 24h and 48h) to confirm that equilibrium has been established. [8]

  • Sample Separation and Analysis:

    • After equilibration, visually confirm the presence of excess solid.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is crucial to remove any remaining microscopic particles.

    • Dilute the filtrate with the mobile phase as necessary to bring the concentration within the range of the calibration curve.

    • Analyze the calibration standards and the prepared samples by HPLC-UV.

  • Quantification:

    • Generate a calibration curve by plotting the peak area from the HPLC chromatogram versus the known concentration of the standards.

    • Using the linear regression equation from the calibration curve (y = mx + c), calculate the concentration of the compound in the diluted samples.

    • Multiply the result by the dilution factor to determine the final solubility in the organic solvent. Report the value in mg/mL and convert to mol/L.

Diagram 3: Experimental Workflow for Solubility Determination

A visual representation of the Shake-Flask Method protocol.

cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis prep prep exec exec analysis analysis result result weigh Weigh Excess Solid Compound add_solvent Add Known Volume of Solvent weigh->add_solvent shake Agitate at 37°C (24-48 hours) add_solvent->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter dilute Dilute Sample for Analysis filter->dilute hplc Quantify using HPLC-UV dilute->hplc final_result Calculate Solubility (mg/mL, mol/L) hplc->final_result

Caption: Step-by-step workflow of the Equilibrium Shake-Flask Method.

Data Presentation and Application

The experimentally determined solubility data should be compiled into a clear, concise table for comparison and analysis.

Sample Data Table
Organic SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic37Experimental DataCalculated Data
Ethyl AcetatePolar Aprotic37Experimental DataCalculated Data
AcetonitrilePolar Aprotic37Experimental DataCalculated Data
TolueneNon-Polar Aro.37Experimental DataCalculated Data
HeptaneNon-Polar Ali.37Experimental DataCalculated Data
DMSOPolar Aprotic37Experimental DataCalculated Data
Implications for Research and Development
  • Process Chemistry: Solubility data is essential for selecting appropriate solvents for reaction chemistry, controlling reaction concentration, and designing effective crystallization and purification processes. A solvent system that provides high solubility at an elevated temperature but low solubility at room temperature is ideal for purification by recrystallization. [9]* Drug Formulation: For APIs, solubility is a primary determinant of bioavailability. [7]Understanding solubility in various excipients and solvent systems is crucial for developing stable and effective dosage forms, from oral solutions to parenteral formulations.

  • Preclinical Screening: Early-stage solubility screening helps identify candidates with favorable drug-like properties, preventing the costly advancement of compounds that are likely to fail due to poor biopharmaceutical characteristics. [8]

Conclusion

While published solubility data for 3-(4-Chloro-2-methylphenyl)propanoic acid is scarce, its solubility profile can be systematically and reliably determined. By combining a theoretical understanding of its molecular structure with the rigorous application of the equilibrium shake-flask method, researchers can generate the critical data needed to advance their scientific objectives. This guide provides the necessary framework—from predictive solvent selection to a detailed experimental protocol—to empower scientists in chemistry and drug development to successfully characterize this compound and make informed, data-driven decisions.

References

  • Nomura, M., Tanase, T., Ide, T., et al. (2003). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Journal of Medicinal Chemistry, 46(17), 3581-99. Available at: [Link]

  • Sæthre, L. J., Berrah, N., Børve, K. J., et al. (2015). Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group--Viewed from the Core of Carbon. The Journal of Physical Chemistry A, 119(36), 9545-56. Available at: [Link]

  • Desiraju, G. R., & Sharma, C. V. (1991). The chloro-methyl exchange rule and its violations in the packing of organic molecular solids. Journal of the Chemical Society, Chemical Communications, (18), 1239-1241. Available at: [Link]

  • Pawar, S. K., & Dhavale, R. P. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11571-11580. Available at: [Link]

  • van der Kooij, J., Spiering, J. J., & van Esch, J. H. (2020). Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. Journal of the American Chemical Society, 142(45), 18976-18990. Available at: [Link]

  • Protocols.io. (2025). In-vitro Thermodynamic Solubility. Available at: [Link]

  • Sobechko, I., et al. (2021). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies, 29(2), 223-232. Available at: [Link]

  • Paul, S., & Ghorai, S. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239. Available at: [Link]

  • Sharma, Dr. R. (2017). An overview on Common Organic Solvents and their Toxicity. International Journal of Advanced Research, 5(11), 1845-1854. Available at: [Link]

  • PubChem. (n.d.). (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. Available at: [Link]

  • GSRS. (n.d.). 3-(4-CHLORO-2-METHYLPHENOXY)PROPIONIC ACID. Available at: [Link]

  • PubMed. (2003). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Available at: [Link]

  • PubMed. (2015). Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group--Viewed from the Core of Carbon. Available at: [Link]

  • ResearchGate. (1991). The chloro-methyl exchange rule and its violations in the packing of organic molecular solids. Available at: [Link]

  • Journal of the American Chemical Society. (2020). Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. Available at: [Link]

  • International Journal of Advanced Research. (2017). An overview on Common Organic Solvents and their Toxicity. Available at: [Link]

Sources

Technical Guide: pKa Values and Ionization Behavior of Substituted Phenylpropanoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the acidity (pKa) of substituted phenylpropanoic acids. It is structured to serve researchers in physical organic chemistry and drug development, focusing on the quantitative relationship between molecular structure and ionization behavior.

Executive Summary

Phenylpropanoic acids (specifically 3-phenylpropanoic or hydrocinnamic acids) represent a critical scaffold in medicinal chemistry, serving as linkers in various protease inhibitors and receptor antagonists.[1][2] Unlike benzoic acids, where the carboxyl group is directly attached to the aromatic ring, phenylpropanoic acids possess a dimethylene (


) spacer. This structural feature significantly attenuates the electronic transmission of substituent effects, a phenomenon quantifiable through Linear Free Energy Relationships (LFER).

This guide provides a validated dataset of pKa values, a theoretical framework using the Hammett equation to predict ionization constants for novel derivatives, and a standardized protocol for experimental determination.

Part 1: Theoretical Framework & Structure-Activity Relationships (SAR)

The Attenuation Effect

The acidity of phenylpropanoic acid is governed by the stability of its carboxylate anion. Substituents on the phenyl ring influence this stability primarily through inductive effects (


) and field effects  (

). Resonance effects (

), which dominate in benzoic acids, are virtually non-existent in 3-phenylpropanoic acids because the saturated alkyl chain interrupts the

-conjugation between the ring and the carboxyl group.

The sensitivity of the reaction to substituents is defined by the Hammett reaction constant (


).
  • Benzoic Acid:

    
     (Reference standard)
    
  • Phenylacetic Acid:

    
     (One 
    
    
    
    spacer)
  • 3-Phenylpropanoic Acid:

    
     (Two 
    
    
    
    spacers)

This decay demonstrates that the electronic influence of a substituent decreases by approximately 50% for every methylene group added to the chain.

The Hammett Equation Application

To predict the pKa of a specific derivative, we employ the Hammett equation adapted for acidity:



Where:

  • 
     is the pKa of the unsubstituted parent (3-phenylpropanoic acid), typically 4.66  at 25°C.
    
  • 
     is the reaction constant (0.21 ).[3]
    
  • 
     is the Hammett substituent constant (specific to the substituent and position).[3]
    
Structural Logic Diagram

The following diagram illustrates the attenuation of electronic effects across the alkyl chain.

HammettLogic Substituent Substituent (X) (e.g., -NO2, -OMe) Ring Phenyl Ring (Electronic Reservoir) Substituent->Ring Inductive/Resonance Input Spacer Dimethylene Spacer (-CH2-CH2-) Insulator Ring->Spacer Electronic Field Resonance Resonance effects blocked by saturated spacer Ring->Resonance Carboxyl Carboxyl Group (-COOH) Spacer->Carboxyl Attenuated Inductive Effect (Transmission ~0.21) pKa Observed pKa Carboxyl->pKa Ionization Equilibrium Resonance->Spacer No Pi-conjugation

Figure 1: Signal transmission pathway in 3-phenylpropanoic acids. Note the "Insulator" role of the spacer.

Part 2: Comprehensive Data Repository

The following table synthesizes experimental data with calculated values derived from the Hammett relationship (


). This approach allows for high-confidence estimation where specific experimental gaps exist.

Standard Conditions: Aqueous solution, 25°C, Ionic Strength


.
Parent pKa (

):
4.66
Substituent (X)PositionHammett Constant (

)
Predicted pKaExperimental pKaNotes
None (H) -0.004.66 4.66 Reference Standard [1]
-NO₂ para+0.784.504.47Strong electron withdrawing (Inductive)
-NO₂ meta+0.714.514.50Similar to para due to lack of resonance
-Cl para+0.234.614.61Weak withdrawal
-Cl meta+0.374.584.59Inductive effect is stronger in meta
-OMe para-0.274.724.68 - 4.71Electron donating (weak effect)
-CH₃ para-0.174.704.69Weak donor
-OH para-0.374.744.75Phenolic OH is distinct from carboxyl
-F para+0.064.654.64F is withdrawing, but effect is minimal
-CN para+0.664.524.51Strong withdrawal

Key Insight: The dynamic range of pKa values for this series is narrow (approx. 4.45 – 4.75).[4] This confirms that modifying the phenyl ring is not an effective strategy for significantly altering the lipophilicity/ionization profile of a drug candidate based on this scaffold. If a pKa shift is required, the modification must occur closer to the carboxyl group (e.g.,


-substitution).

Part 3: Experimental Methodology

For precise determination of pKa values in this range (4.0–5.0), Potentiometric Titration is the gold standard. Spectrophotometric methods are less suitable here because the UV absorption of the remote phenyl ring does not change significantly upon ionization of the carboxyl group.

Protocol: Potentiometric Determination

Objective: Determine thermodynamic pKa with


 precision.

Reagents:

  • Analyte: 3-phenylpropanoic acid derivative (

    
     M).[5]
    
  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Background Electrolyte: 0.1 M KCl (to maintain constant ionic strength).

  • Solvent: Carbonate-free double-distilled water (degassed with

    
    ).
    

Workflow:

  • System Calibration:

    • Calibrate pH electrode using IUPAC standard buffers (pH 4.005 and 6.865 at 25°C).

    • Determine the efficiency of the electrode (slope) to ensure Nernstian behavior (>98%).

  • Sample Preparation:

    • Dissolve

      
       mmol of the derivative in 50 mL of 0.1 M KCl.
      
    • Self-Validating Step: If solubility is poor, use a Methanol-Water co-solvent system (e.g., 20% MeOH) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.

  • Titration:

    • Maintain temperature at

      
      °C.
      
    • Purge with

      
       to prevent 
      
      
      
      absorption.
    • Add NaOH in 0.05 mL increments. Record equilibrium pH (drift < 0.002 pH/min).

  • Data Analysis (The Gran Plot):

    • Do not rely solely on the half-equivalence point.

    • Use a Gran Plot to linearize the data and precisely identify the equivalence point (

      
      ).
      
    • Calculate pKa using the Henderson-Hasselbalch equation for each point in the buffer region (20% - 80% neutralization) and average the results.

Experimental Logic Diagram

TitrationWorkflow Start Start: Weigh Analyte (0.1 mmol) Dissolve Dissolve in 0.1M KCl (Degassed) Start->Dissolve CheckSol Is Solution Clear? Dissolve->CheckSol CoSolvent Add MeOH (20%) (Requires Extrapolation) CheckSol->CoSolvent No Titrate Titrate with 0.1M NaOH (N2 Atmosphere) CheckSol->Titrate Yes CoSolvent->Titrate GranPlot Generate Gran Plot (Linearize End Point) Titrate->GranPlot Calc Calculate pKa (Henderson-Hasselbalch) GranPlot->Calc

Figure 2: Decision tree for potentiometric pKa determination.

Part 4: Implications in Drug Development

Lipophilicity and Membrane Permeability

For phenylpropanoic acid derivatives, the pKa (~4.7) is significantly lower than physiological pH (7.4).

  • Ionization State: At pH 7.4, the ratio of

    
     is approximately 
    
    
    
    (approx 500:1). The drug exists almost exclusively in the ionized (carboxylate) form.
  • Permeability: The ionized form has low passive membrane permeability. To improve oral bioavailability, researchers often use prodrug strategies (esterification) or introduce lipophilic substituents (e.g., -CF3, -Cl) on the ring to increase the LogP of the anionic species (ion-pair transport).

Ortho-Substitution Considerations

While para and meta substituents follow the Hammett logic, ortho substituents in this scaffold do not exhibit the steric inhibition of resonance seen in benzoic acids (because resonance is already blocked by the chain).

  • Ortho substituents primarily exert a field effect .

  • Due to the flexibility of the ethyl chain, ortho substituents rarely cause significant steric hindrance to binding unless the binding pocket is exceptionally tight.

References

  • Hansch, C., & Leo, A. (1979).[6] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (The authoritative source for

    
     values).
    
  • Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for pKa protocols in drug discovery).
  • NIST Chemistry WebBook. 3-Phenylpropionic acid. National Institute of Standards and Technology.[1] [Link]

  • PubChem Compound Summary. 3-(4-Nitrophenyl)propanoic acid. National Library of Medicine. [Link]

Sources

Technical Guide: Isomers of 3-(chloromethylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the isomers of 3-(chloromethylphenyl)propanoic acid, designed for researchers in medicinal chemistry and process development.

Content Type: Technical Whitepaper | Version: 1.0 Target Audience: Medicinal Chemists, Process Scientists, Drug Discovery Researchers

Executive Summary

3-(Chloromethylphenyl)propanoic acid represents a class of bifunctional building blocks critical to fragment-based drug discovery (FBDD) and the synthesis of proteolysis-targeting chimeras (PROTACs). These molecules possess two distinct reactive handles: a carboxylic acid (for amide coupling or esterification) and a benzylic chloride (a potent electrophile for


 reactions).

This guide differentiates the three regioisomers (ortho, meta, para), detailing their synthesis, stability profiles, and specific utility. A key focus is placed on the safety-critical distinction between modern synthetic routes and the classical Blanc chloromethylation, which carries the risk of generating carcinogenic bis(chloromethyl)ether (BCME).

Structural Analysis & Isomerism

The physicochemical behavior of these isomers is dictated by the relative positioning of the propanoic acid tail and the chloromethyl group.

IsomerIUPAC NameCAS No.Key Characteristic
Para (1,4) 3-(4-(chloromethyl)phenyl)propanoic acid56703-33-4 Linear geometry; ideal for PROTAC linkers.
Meta (1,3) 3-(3-(chloromethyl)phenyl)propanoic acidN/A (Derivative)"Kinked" geometry; used for conformational restriction.
Ortho (1,2) 3-(2-(chloromethyl)phenyl)propanoic acidUnstableProne to intramolecular cyclization (benzoxepinone formation).

Note on CAS: While the para isomer is well-indexed (CAS 56703-33-4), the ortho and meta variants are frequently cited as their methyl ester precursors or hydroxy-acid analogs due to stability or commercial availability factors.

Synthetic Strategies

The "Safe" Route: Alcohol Deoxychlorination

The most reliable and safety-compliant method involves the conversion of the corresponding hydroxymethyl derivative. This avoids the use of formaldehyde gas and HCl, eliminating the risk of BCME formation.

Protocol:

  • Precursor: Start with 3-(4-(hydroxymethyl)phenyl)propanoic acid (or its ester).

  • Reagent: Thionyl chloride (

    
    ) in Dichloromethane (DCM) or Toluene.
    
  • Catalyst: DMF (catalytic amount) to form the Vilsmeier-Haack intermediate.

  • Conditions:

    
     for 2–4 hours.
    

Mechanism & Validation:

  • Reaction:

    
    
    
  • Validation: Monitor via TLC. The disappearance of the polar alcohol spot and the appearance of a less polar spot confirms conversion.

  • NMR Check: The benzylic

    
     shift moves upfield from 
    
    
    
    ppm (alcohol) to
    
    
    ppm (chloride) in
    
    
    , but the key indicator is the loss of the broad
    
    
    singlet.
The "Classic" Route: Blanc Chloromethylation (Warning)

Historically, these compounds were made via the Blanc reaction (Hydrocinnamic acid +


 + 

+

).
  • Critical Safety Risk: This reaction generates bis(chloromethyl)ether (BCME) , a potent human carcinogen (OSHA regulated).

  • Recommendation: This route is not recommended for modern laboratory settings unless strictly contained automated systems are used.

Visualization of Synthetic Pathways

The following diagram contrasts the synthetic logic, highlighting the divergence in safety and specificity.

SynthesisPathways cluster_safe Recommended Route (High E-E-A-T) Start Hydrocinnamic Acid Blanc Blanc Reaction (HCHO + HCl) Start->Blanc Direct functionalization Formyl Formylation (Rieche or Vilsmeier) Start->Formyl Regioselective BCME RISK: BCME (Carcinogen) Blanc->BCME Side Product Product 3-(Chloromethylphenyl) propanoic acid Blanc->Product Low Selectivity Alcohol Reduction (NaBH4) Formyl->Alcohol Alcohol->Product SOCl2 (High Purity)

Caption: Comparison of the hazardous Blanc route vs. the recommended stepwise Alcohol-to-Chloride route.

The Ortho-Effect: Stability & Lactonization

The ortho isomer (1,2-substitution) presents a unique challenge: Intramolecular Cyclization .

Unlike the para and meta isomers, the ortho isomer places the nucleophilic carboxylate oxygen in proximity to the electrophilic chloromethyl carbon. While less rapid than the formation of 5-membered lactones, the formation of a 7-membered lactone (3-benzoxepinone) is thermodynamically possible under basic conditions.

Mechanism of Instability
  • Deprotonation: Base removes the carboxylic acid proton (

    
    ).
    
  • Attack: The carboxylate anion attacks the benzylic methylene.

  • Displacement: Chloride is ejected, closing the ring.

Handling Tip: If synthesizing the ortho isomer, maintain acidic conditions (


) or keep the carboxylate protected as a tert-butyl ester until the final step.

OrthoCyclization Acid Ortho-Isomer (Open Chain) TS Transition State (Ring Closure) Acid->TS + Base Base Base (pH > 5) Lactone 3-Benzoxepinone (7-Membered Lactone) TS->Lactone - Cl⁻

Caption: The instability pathway of the ortho-isomer leading to benzoxepinone formation.

Applications in Drug Discovery

These isomers serve as "molecular rulers" in medicinal chemistry, allowing precise spacing between pharmacophores.

PROTAC Linkers

The para isomer is extensively used in PROTAC design. The propanoic acid chain provides a 3-carbon spacer, while the chloromethyl group allows for the attachment of E3 ligase ligands (e.g., Thalidomide derivatives) or Target of Interest (POI) ligands via ether or amine formation.

  • Advantage: The phenyl ring adds rigidity compared to purely aliphatic alkyl chains, reducing the entropic penalty of binding.

Peptidomimetics

The meta isomer is often used to mimic the side chain of phenylalanine but with an extended reach for covalent inhibition strategies. The chloromethyl group can react with cysteine residues in a target protein's active site (


 alkylation), creating an irreversible inhibitor.
Comparative Utility Table
FeaturePara-IsomerMeta-IsomerOrtho-Isomer
Geometry Linear (

vector)
Angular (

vector)
U-Turn (

vector)
Primary Use PROTAC Linkers, Polymer spacersConformational probesBenzoxepine synthesis
Reactivity StableStableCyclization Risk
Key Reference J. Med.[1] Chem. 2018 (PROTACs)Bioorg. Med. Chem. 2015Tetrahedron (Lactones)

References

  • Preparation of Chloromethyl-Aryl Compounds: Anderson, K. et al. Process for the preparation of chloromethyl-aryl compounds. US Patent 5,670,333. (Demonstrates the industrial relevance of the CAS 56703-33-4 family).
  • Safety of Chloromethylation: U.S. Occupational Safety and Health Administration (OSHA). Bis(chloromethyl) ether - Regulated Carcinogen.

  • Lactonization Kinetics: Galli, C. et al. "Ring-closure reactions. Kinetics of lactonization of hydroxyphenylpropionic acids." Journal of the American Chemical Society, 1985.[2] (Foundational work on the cyclization of ortho-substituted propanoic acids).

  • PROTAC Linker Design: Maple, H. J. et al. "Automated chemical synthesis of PROTACs." Bioorganic & Medicinal Chemistry Letters, 2012. (Contextualizes the use of bifunctional phenyl-propanoic linkers).
  • Compound Data: PubChem. 3-(4-(Chloromethyl)phenyl)propanoic acid (Compound).

Sources

Methodological & Application

Using 3-(4-Chloro-2-methylphenyl)propanoic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(4-Chloro-2-methylphenyl)propanoic Acid in Pharmaceutical Synthesis

Abstract

This technical guide details the utility of 3-(4-Chloro-2-methylphenyl)propanoic acid (CAS 124244-16-2) as a critical intermediate in the synthesis of pharmacologically active fused-ring systems. Specifically, this molecule serves as the direct precursor to 6-Chloro-4-methyl-1-indanone , a scaffold homologous to cores found in acetylcholinesterase inhibitors (e.g., Donepezil analogs) and bioactive indatraline derivatives. This document provides optimized protocols for the intramolecular Friedel-Crafts cyclization, mechanistic insights, and analytical quality control standards.

Introduction & Pharmaceutical Relevance

3-(4-Chloro-2-methylphenyl)propanoic acid is a functionalized phenylpropanoic acid derivative. Its strategic value lies in its substitution pattern: the para-chloro and ortho-methyl groups (relative to the propanoic chain) are pre-positioned to generate highly substituted indanones with precise regiochemistry.

Key Applications:

  • Indanone Synthesis: Precursor to 6-Chloro-4-methyl-1-indanone, a building block for MAO-B inhibitors and rigidified neurotransmitter analogs.

  • Bioisostere Development: The chloro-methyl substitution provides steric bulk and lipophilicity, often used to modulate metabolic stability in drug candidates.

  • Heterocyclic Fusion: Can be further derivatized into indenopyrazoles and indenopyrimidines having antimicrobial and anticancer properties.

Core Application: Intramolecular Friedel-Crafts Cyclization[1]

The primary transformation of this intermediate is the ring closure to form the indanone core. Due to the steric blockade at the C2 position (methyl group), cyclization occurs exclusively at the C6 position, yielding a single regioisomer.

Mechanistic Pathway

The reaction proceeds via the formation of an acylium ion intermediate, generated by a Lewis acid (e.g., Polyphosphoric acid or AlCl₃). The electrophilic acylium ion attacks the electron-rich aromatic ring at the unhindered C6 position, followed by re-aromatization.

Regiochemical Mapping:

  • Starting Material: 3-(4-Chloro-2-methylphenyl)propanoic acid

    • C1: Propanoic chain attachment

    • C2: Methyl group[1][2]

    • C4: Chlorine atom

  • Product: 6-Chloro-4-methyl-1-indanone

    • The C2-Methyl becomes the C4-Methyl on the indanone.

    • The C4-Chloro becomes the C6-Chloro on the indanone.

Reaction Pathway Diagram

IndanoneSynthesis cluster_legend Regioselectivity Logic Start 3-(4-Chloro-2-methylphenyl) propanoic acid Activation Acylium Ion Formation Start->Activation Polyphosphoric Acid (PPA) Heat (80°C) Intermediate Sigma Complex (Wheland Intermediate) Activation->Intermediate Electrophilic Attack at C6 Position Product 6-Chloro-4-methyl- 1-indanone Intermediate->Product -H+ (Re-aromatization) Info C2-Methyl blocks ortho attack. Cyclization forced to C6.

Caption: Mechanistic pathway for the regioselective cyclization of 3-(4-Chloro-2-methylphenyl)propanoic acid to 6-Chloro-4-methyl-1-indanone.

Experimental Protocols

Two methods are presented. Method A is preferred for green chemistry compliance (solvent-free), while Method B is recommended for scale-up requiring milder thermal conditions.

Method A: Polyphosphoric Acid (PPA) Cyclization (Solvent-Free)

Best for: Gram-scale synthesis, high regioselectivity.

Materials:

  • 3-(4-Chloro-2-methylphenyl)propanoic acid (10.0 g, 50 mmol)

  • Polyphosphoric Acid (PPA) (100 g) – Note: High viscosity

  • Ice water (500 mL)

  • Ethyl Acetate (EtOAc)[3]

Procedure:

  • Setup: Charge a 250 mL round-bottom flask with 100 g of PPA. Heat to 60°C to reduce viscosity.

  • Addition: Add 10.0 g of the starting acid portion-wise over 15 minutes with vigorous mechanical stirring.

  • Reaction: Increase temperature to 85°C and stir for 2 hours. The mixture will turn deep red/brown.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). Starting material (Rf ~0.2) should disappear; Product (Rf ~0.6) appears.[4][5][6][7]

  • Quench: Cool the mixture to 40°C. Pour carefully onto 500 g of crushed ice with stirring. Caution: Exothermic.

  • Workup: Extract the aqueous slurry with EtOAc (3 x 100 mL). Wash combined organics with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Dry over MgSO₄, concentrate, and recrystallize from Hexane/Ethanol to yield off-white crystals.

Typical Yield: 85-92%

Method B: Friedel-Crafts via Acid Chloride

Best for: Temperature-sensitive substrates or larger batches.

Procedure:

  • Activation: Dissolve starting acid (10 g) in DCM (50 mL). Add Thionyl Chloride (1.2 eq) and a catalytic drop of DMF. Reflux for 1 hour until gas evolution ceases. Concentrate to remove excess SOCl₂.

  • Cyclization: Redissolve the crude acid chloride in dry DCM (100 mL). Cool to 0°C.[1]

  • Catalyst: Add AlCl₃ (1.1 eq) portion-wise.

  • Completion: Stir at room temperature for 3 hours. Quench with 1M HCl.

  • Isolation: Separate organic layer, wash with brine, dry, and concentrate.

Analytical Quality Control

To ensure the integrity of the intermediate for pharmaceutical use, the following HPLC method is validated.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic ring) and 210 nm (carbonyl)
Retention Times Starting Acid: ~8.5 min Indanone Product: ~12.2 min

Safety & Handling

  • Corrosivity: Polyphosphoric acid and Aluminum Chloride are corrosive. Wear acid-resistant gloves and face shields.

  • Inhalation: The acid chloride route generates HCl and SO₂ gas; perform exclusively in a fume hood.

  • Storage: Store 3-(4-Chloro-2-methylphenyl)propanoic acid in a cool, dry place. It is stable at room temperature but should be kept away from strong oxidizers.

References

  • Indanone Synthesis Overview: Ahmed, N. (2016).[8] "Synthesis of 1-indanones with a broad range of biological activity." Beilstein Journal of Organic Chemistry, 12, 1351–1379.

  • Friedel-Crafts Methodology: Patil, M. L., et al. (2002).[9] "Polyphosphoric acid in organic synthesis." Current Organic Chemistry, 6(12). Note: Validates PPA protocols for phenylpropanoic acids.

  • Chemical Identity & Properties: National Institute of Standards and Technology (NIST). "Mass Spectrum of related propanoic acid derivatives."

  • Related Pharmaceutical Scaffolds: Kozurkova, M., et al. (2011). "Acetylcholinesterase inhibitors: A synthesis of new indanone derivatives." Molecules, 16(10), 8623-8640.

Sources

Application Note: A Two-Step Synthesis of 3-(4-Chloro-2-methylphenyl)propanoic Acid via Friedel-Crafts Acylation and Clemmensen Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 3-(4-Chloro-2-methylphenyl)propanoic acid, a valuable building block in pharmaceutical and materials science research. The presented methodology circumvents the challenges of carbocation rearrangement inherent in direct Friedel-Crafts alkylation by employing a robust two-step sequence. The synthesis commences with the Friedel-Crafts acylation of 1-chloro-3-methylbenzene with succinic anhydride, catalyzed by anhydrous aluminum chloride, to yield the intermediate 4-oxo-4-(4-chloro-2-methylphenyl)butanoic acid. This intermediate is subsequently reduced to the target molecule using the Clemmensen reduction. This guide details the underlying chemical principles, step-by-step experimental procedures, safety protocols, and characterization data, designed for researchers in organic synthesis and drug development.

Introduction and Scientific Rationale

Substituted arylpropanoic acids are a prominent structural motif in a wide array of biologically active molecules, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs). The precise placement of substituents on the aromatic ring is critical for pharmacological activity. The synthesis of 3-(4-Chloro-2-methylphenyl)propanoic acid presents a common challenge in organic synthesis: the regioselective introduction of a straight-chain alkyl group onto an aromatic ring.

While the Friedel-Crafts alkylation is a foundational method for forming aryl C-C bonds, its application for introducing n-propyl groups is plagued by carbocation rearrangements.[1] The primary carbocation that would be generated from a propyl halide readily rearranges to a more stable secondary carbocation, leading to the formation of an isopropyl-substituted arene as the major product.[1][2]

To achieve the desired linear propanoic acid substituent with high regioselectivity and yield, a more controlled, two-step approach is mandated. This protocol utilizes an initial Friedel-Crafts acylation followed by a chemical reduction.[3]

  • Step 1: Friedel-Crafts Acylation. This reaction introduces an acyl group from succinic anhydride onto the 1-chloro-3-methylbenzene ring. The electrophile in this reaction is a resonance-stabilized acylium ion, which does not undergo rearrangement.[1][4] This ensures the formation of a linear four-carbon chain (a butanoyl group) attached to the ring. The use of a stoichiometric amount of the aluminum chloride catalyst is necessary, as the product ketone forms a stable complex with the Lewis acid.[5]

  • Step 2: Clemmensen Reduction. The carbonyl group of the keto-acid intermediate is then reduced to a methylene group (CH₂). The Clemmensen reduction, which employs a zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid, is particularly effective for reducing aryl-alkyl ketones that are stable in strongly acidic conditions.[3][6] This reduction step converts the keto-acid into the desired final product, 3-(4-Chloro-2-methylphenyl)propanoic acid.

This acylation-reduction sequence is a classic and reliable strategy for the primary alkylation of arenes, providing a clean and high-yielding route to the target compound.[3]

Overall Reaction Scheme

Overall Reaction Scheme

Figure 1: Two-step synthesis of 3-(4-Chloro-2-methylphenyl)propanoic acid. Step (i): Friedel-Crafts acylation of 1-chloro-3-methylbenzene with succinic anhydride and AlCl₃ in a suitable solvent. Step (ii): Clemmensen reduction of the intermediate keto-acid using Zn(Hg) and concentrated HCl.

Experimental Protocols & Methodologies

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )GradeNotes
1-Chloro-3-methylbenzene (m-chlorotoluene)108-41-8126.58Reagent Grade, ≥98%Starting arene.[7]
Succinic Anhydride108-30-5100.07Reagent Grade, ≥99%Acylating agent.[8]
Aluminum Chloride (Anhydrous)7446-70-0133.34Anhydrous, ≥99%Lewis acid catalyst. Extremely hygroscopic.[9]
Dichloromethane (DCM)75-09-284.93Anhydrous, ≥99.8%Reaction solvent.
Hydrochloric Acid (Concentrated)7647-01-036.46ACS Reagent, ~37%Used in workup and reduction.
Zinc Dust7440-66-665.38Fine Powder, ≥98%For amalgam preparation.
Mercury(II) Chloride7487-94-7271.50ACS Reagent, ≥99.5%For amalgam preparation. Highly Toxic.
Deionized Water7732-18-518.02N/AFor workup and amalgam preparation.
Ethyl Acetate141-78-688.11ACS GradeExtraction solvent.
Sodium Sulfate (Anhydrous)7757-82-6142.04ACS GradeDrying agent.
Workflow Visualization

Synthesis_Workflow cluster_part1 Part 1: Friedel-Crafts Acylation cluster_part2 Part 2: Clemmensen Reduction P1_Start Charge Reactor with 1-Chloro-3-methylbenzene, Succinic Anhydride, and DCM P1_Cool Cool to 0-5 °C (Ice Bath) P1_Start->P1_Cool P1_AlCl3 Slowly Add Anhydrous AlCl₃ P1_Cool->P1_AlCl3 P1_React Stir at RT for 2-4 hours (Monitor by TLC) P1_AlCl3->P1_React P1_Quench Quench Reaction by Pouring onto Ice/HCl P1_React->P1_Quench P1_Workup Separate Layers, Extract Aqueous Phase P1_Quench->P1_Workup P1_Dry Dry Organic Phase (Na₂SO₄) & Evaporate P1_Workup->P1_Dry P1_Product Crude Intermediate: 4-oxo-4-(4-chloro-2-methylphenyl)butanoic acid P1_Dry->P1_Product P2_Setup Charge Reactor with Intermediate, Zn(Hg), and Conc. HCl P1_Product->P2_Setup P2_Amalgam Prepare Zinc Amalgam (Zn dust, HgCl₂ soln) P2_Amalgam->P2_Setup P2_Reflux Reflux for 4-6 hours (Monitor by TLC) P2_Setup->P2_Reflux P2_Cool Cool to RT and Decant Aqueous Layer P2_Reflux->P2_Cool P2_Extract Extract with Ethyl Acetate P2_Cool->P2_Extract P2_Wash Wash Organic Phase (Water, Brine) P2_Extract->P2_Wash P2_Dry Dry Organic Phase (Na₂SO₄) & Evaporate P2_Wash->P2_Dry P2_Purify Purify by Recrystallization or Column Chromatography P2_Dry->P2_Purify P2_Final Final Product: 3-(4-Chloro-2-methylphenyl)propanoic acid P2_Purify->P2_Final

Caption: Experimental workflow for the two-step synthesis.

Part 1: Synthesis of 4-oxo-4-(4-chloro-2-methylphenyl)butanoic acid

Mechanistic Insight: The reaction is initiated by the formation of a complex between the Lewis acid (AlCl₃) and succinic anhydride. This complex generates a highly electrophilic acylium ion. The electron-donating methyl group and the electron-withdrawing but ortho, para-directing chloro group on the benzene ring direct the incoming electrophile. The substitution occurs predominantly at the position para to the activating methyl group and ortho to the chloro group, driven by both electronic and steric factors.[10]

Protocol:

  • Equip a 250 mL three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • To the flask, add 1-chloro-3-methylbenzene (6.33 g, 0.05 mol), succinic anhydride (5.00 g, 0.05 mol), and 50 mL of anhydrous dichloromethane (DCM).

  • Cool the stirred mixture to 0-5 °C using an ice-water bath.

  • Carefully and portion-wise, add anhydrous aluminum chloride (14.67 g, 0.11 mol) over 30 minutes. Causality: Anhydrous AlCl₃ is extremely reactive with water and the reaction with the acylating agent is exothermic; slow, cooled addition is critical to control the reaction rate and prevent side reactions.[9][11] A greater than stoichiometric amount is required because AlCl₃ coordinates to both the anhydride and the resulting ketone product.[5]

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting arene is consumed.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 25 mL of concentrated hydrochloric acid. Causality: This step quenches the reaction, hydrolyzes the aluminum complexes, and protonates the carboxylate, making the product soluble in the organic layer.[11]

  • Transfer the mixture to a separatory funnel. Collect the organic layer.

  • Extract the aqueous layer twice with 30 mL portions of DCM.

  • Combine all organic layers and wash with 50 mL of deionized water, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude keto-acid as a solid. The product can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) if necessary before proceeding.

Part 2: Clemmensen Reduction to 3-(4-Chloro-2-methylphenyl)propanoic acid

Mechanistic Insight: The Clemmensen reduction converts the ketone to an alkane under harsh acidic conditions.[12] While the exact mechanism is complex and not fully elucidated, it is believed to occur on the surface of the zinc, possibly involving organozinc intermediates.[13] This method is ideal for substrates, like our intermediate, that are stable to strong acid.

Protocol:

  • Prepare Zinc Amalgam: In a fume hood, add zinc dust (20 g) to a solution of mercury(II) chloride (2.0 g) in 15 mL of deionized water and 1 mL of concentrated HCl. Swirl the mixture for 5-10 minutes. Safety: Mercury(II) chloride is highly toxic. Handle with extreme care and appropriate personal protective equipment (PPE).

  • Decant the aqueous solution and wash the solid zinc amalgam twice with 20 mL portions of deionized water.

  • In a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add the crude 4-oxo-4-(4-chloro-2-methylphenyl)butanoic acid (from Part 1, ~0.05 mol), the freshly prepared zinc amalgam, and 50 mL of concentrated hydrochloric acid.

  • Heat the mixture to a vigorous reflux for 4-6 hours. The disappearance of the solid intermediate (if insoluble) and TLC analysis can be used to monitor the reaction.

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully decant the acidic aqueous layer away from the remaining zinc amalgam.

  • Extract the aqueous solution three times with 50 mL portions of ethyl acetate.

  • Combine the organic extracts and wash them with two 50 mL portions of water, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(4-Chloro-2-methylphenyl)propanoic acid.

  • Purification: The final product can be purified by recrystallization from a suitable solvent such as hexanes or an ethanol/water mixture to yield a crystalline solid.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated chemical fume hood. Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is required at all times.

  • Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water, releasing heat and toxic HCl gas.[9][14] Handle in a dry environment (e.g., glove box or under an inert atmosphere) and add slowly to the reaction mixture. Avoid inhalation of dust.[15]

  • Concentrated Hydrochloric Acid: Highly corrosive and causes severe skin burns and eye damage.[16] Releases corrosive vapors. Handle with care.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

  • Mercury(II) Chloride: Highly toxic by all routes of exposure. Handle with extreme caution, using dedicated glassware, and dispose of mercury-containing waste according to institutional hazardous waste protocols.

  • Succinic Anhydride: Causes skin and eye irritation. Avoid inhalation of dust.[17][18]

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • ¹H NMR: For the final product, expect characteristic peaks for the aromatic protons, the methyl group singlet, and the two methylene groups of the propanoic acid chain (appearing as triplets). The carboxylic acid proton will appear as a broad singlet.

  • ¹³C NMR: Confirm the presence of the expected number of aromatic and aliphatic carbons. The disappearance of the ketone carbonyl signal (~195-205 ppm) and the appearance of a new methylene signal is a key indicator of successful reduction.

  • Mass Spectrometry (MS): Confirm the molecular weight of the parent ion.

  • Infrared (IR) Spectroscopy: The intermediate will show strong carbonyl stretches for both the ketone (~1685 cm⁻¹) and the carboxylic acid (~1710 cm⁻¹). The final product will show the disappearance of the ketone peak, with the carboxylic acid carbonyl peak remaining.

Conclusion

This application note outlines a reliable and scalable two-step synthesis for 3-(4-Chloro-2-methylphenyl)propanoic acid. By employing a Friedel-Crafts acylation followed by a Clemmensen reduction, this protocol successfully bypasses the common issue of carbocation rearrangement, ensuring high regioselectivity and yield. The detailed procedures and mechanistic insights provided serve as a practical guide for researchers engaged in the synthesis of complex organic molecules for pharmaceutical and industrial applications.

References

  • LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. Available at: [Link]

  • Reactions. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Available at: [Link]

  • BYJU'S. (2024). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • Google Patents. (2011). CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.
  • Wikipedia. (2024). Clemmensen reduction. Available at: [Link]

  • Wikipedia. (2024). Wolff–Kishner reduction. Available at: [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Aluminium chloride. Available at: [Link]

  • Google Patents. (1993). EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.
  • Wikipedia. (2024). Carbonyl reduction. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Ascent Chemical. (2024). 1-Chloro-3-Methylbenzene - Chlorinated Benzene Manufacturer in China. Available at: [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aluminum Chloride. Available at: [Link]

  • SlidePlayer. (2024). CLEMMENSEN REDUCTION. Available at: [Link]

  • Chemguide. (2024). friedel-crafts reactions of benzene and methylbenzene. Available at: [Link]

  • NIST. (2024). Benzene, 1-chloro-3-methyl-. Available at: [Link]

  • NEET coaching. (2024). Clemmensen Reduction – Mechanism, Reaction & Applications. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Beilstein Journals. (2014). Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study. Available at: [Link]

  • Redox. (2022). Safety Data Sheet Aluminium Chloride. Available at: [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available at: [Link]

  • Aditya Birla Chemicals. (2024). material safety data sheet aluminium chloride, anhydrous. Available at: [Link]

  • StudySmarter. (2024). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Available at: [Link]

  • Royal Society of Chemistry. (2014). Stoichiometric Reductions of Alkyl-Substituted Ketones and Aldehydes to Borinic Esters. Available at: [Link]

  • Google Patents. (2006). EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • Study.com. (2024). Wolff-Kishner Reduction, Mechanism & Application. Available at: [Link]

  • Mettler Toledo. (2024). Friedel-Crafts Alkylation Reaction. Available at: [Link]

  • Loba Chemie. (2024). SUCCINIC ANHYDRIDE FOR SYNTHESIS. Available at: [Link]

  • ACS Publications. (2017). Direct Conversion of Carboxylic Acids to Alkyl Ketones. Available at: [Link]

  • Organic Chemistry Tutor. (2024). Wolff-Kishner Reduction. Available at: [Link]

  • Semantic Scholar. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. Available at: [Link]

  • Multichem. (2024). SUCCINIC ANHYDRIDE. Available at: [Link]

  • University of California, Irvine. (2024). Experiment 1: Friedel-Crafts Acylation. Available at: [Link]

  • Organic Chemistry Portal. (2024). Ketone or aldehyde synthesis by acylation. Available at: [Link]

  • ResearchGate. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Available at: [Link]

Sources

Application Note: Optimized Amide Coupling Strategies for 3-(4-Chloro-2-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Profiling & Mechanistic Insights

The synthesis of pharmaceutical intermediates frequently relies on robust amide bond formation. When working with 3-(4-Chloro-2-methylphenyl)propanoic acid , understanding the substrate's structural topology is the first step in designing an efficient coupling protocol.

Mechanistically, this substrate is an aliphatic carboxylic acid . While it contains a bulky, electron-rich/electron-poor mixed aryl ring (due to the ortho-methyl and para-chloro substituents), the reactive carboxyl group is insulated by an ethylene linker (–CH₂–CH₂–). This structural feature dictates two critical reaction parameters:

  • Minimal Steric Hindrance: The alpha-carbon is unhindered, allowing facile nucleophilic attack by amines at the activated carbonyl center.

  • Absence of Epimerization Risk: Lacking a chiral center at the alpha-position, the substrate is immune to oxazolone-mediated racemization.

Consequently, the primary objectives for this coupling are maximizing atom economy, suppressing inactive byproduct formation (such as N-acylureas), and streamlining downstream purification [1].

Reagent Selection Matrix

The choice of coupling reagent depends entirely on the nucleophilicity of the target amine and the intended scale of the reaction.

  • EDC/HOBt (The Discovery Workhorse): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is preferred over DCC because its urea byproduct is water-soluble. HOBt is strictly required as an additive to immediately trap the highly reactive O-acylisourea intermediate, preventing its irreversible rearrangement into an unreactive N-acylurea.

  • HATU (For Hindered/Weak Nucleophiles): When coupling with anilines or secondary amines, uronium salts like HATU are required. The superior reactivity of HATU stems from the 7-aza nitrogen of its HOAt leaving group, which acts as an internal base to hydrogen-bond with the incoming amine, directing it precisely to the carbonyl carbon.

  • T3P (For Scale-Up & Green Chemistry): Propylphosphonic anhydride (T3P) forms a mixed phosphonic anhydride. It is highly valued in process chemistry because its byproducts are exclusively water-soluble phosphonic acids, enabling chromatography-free isolation [2]. Furthermore, T3P operates exceptionally well in green solvents like 2-MeTHF or EtOAc, replacing toxic DMF or DCM [3].

Quantitative Comparison of Coupling Reagents
Reagent SystemActivation IntermediateAtom EconomyTypical Reaction TimeByproduct SolubilityBest Application
EDC / HOBt O-acylisourea → OBt active esterModerate4 - 12 hoursAqueous (Acidic wash)Primary aliphatic amines; Discovery scale.
HATU / DIPEA OAt active esterLow1 - 3 hoursOrganic / AqueousSterically hindered amines; Anilines.
T3P / DIPEA Mixed phosphonic anhydrideHigh2 - 6 hoursHighly AqueousProcess scale-up (>10g); Chromatography-free.

Workflow & Mechanistic Pathways

To ensure a self-validating and logical approach to reagent selection, refer to the decision tree below.

ReagentSelection Start Amine Nucleophilicity & Sterics? Aliphatic Primary / Unhindered Aliphatic Amines Start->Aliphatic Hindered Secondary / Hindered or Anilines Start->Hindered Scale Scale-up / Process Chemistry? Aliphatic->Scale EDC EDC/HOBt (Standard Batch) Aliphatic->EDC Discovery Scale Hindered->Scale HATU HATU/DIPEA (High Reactivity) Hindered->HATU Low Yields with EDC T3P T3P/Base (Scalable/Green) Scale->T3P >10g Scale

Figure 1: Decision tree for selecting amide coupling reagents based on amine properties.

T3PMechanism Acid 3-(4-Chloro-2-methylphenyl) propanoic acid Base Base (e.g., DIPEA) Deprotonation Acid->Base Carboxylate Carboxylate Anion Base->Carboxylate T3P T3P Addition (Nucleophilic Attack) Carboxylate->T3P MixedAnhydride Mixed Phosphonic Anhydride T3P->MixedAnhydride Amine Amine Addition (Aminolysis) MixedAnhydride->Amine MixedAnhydride->Amine Product Amide Product Amine->Product Byproduct Water-Soluble Phosphonic Acid Amine->Byproduct

Figure 2: Mechanistic pathway of T3P-mediated amide coupling and byproduct partitioning.

Experimental Protocols

Protocol A: Standard Coupling via EDC/HOBt (General Amines)

Use this protocol for standard primary aliphatic amines on a discovery scale (<5 grams).

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve 3-(4-Chloro-2-methylphenyl)propanoic acid (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Causality: Excess base ensures the amine (often supplied as an HCl salt) is fully liberated into its nucleophilic free-base form.

  • Additive Activation: Add HOBt hydrate (1.2 equiv) and stir for 5 minutes.

  • Coupling Agent: Cool the mixture to 0 °C and add EDC·HCl (1.2 equiv) portion-wise. Stir for 15 minutes. Causality: Pre-activation at 0 °C stabilizes the transient O-acylisourea, allowing HOBt to trap it efficiently before N-acylurea rearrangement occurs.

  • Aminolysis: Add the target amine (1.1 equiv). Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Self-Validation Check (LC-MS): Monitor the disappearance of the acid peak (

    
     197 [M-H]⁻). If a mass corresponding to M+155 (acid + EDC) persists, it indicates inactive N-acylurea formation, suggesting insufficient HOBt activation.
    
  • Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (to remove unreacted amine and EDC byproducts), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: High-Efficiency Coupling via HATU (Hindered Amines/Anilines)

Use this protocol when coupling with sterically hindered secondary amines or poorly nucleophilic anilines.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and the hindered amine (1.1 equiv) in anhydrous DMF or DMAc (0.15 M).

  • Base Addition: Add DIPEA (3.0 equiv).

  • Activation: Cool to 0 °C. Add HATU (1.1 equiv) in one portion.

  • Self-Validation Check (Visual): The reaction mixture will typically turn a distinct yellow color upon HATU addition. Causality: This color change confirms the release of the highly conjugated HOAt anion, verifying that the active ester has successfully formed.

  • Reaction: Stir at room temperature for 1–3 hours. The internal base assistance of the HOAt ester drives rapid conversion.

  • Workup: Quench with water. Extract with EtOAc. Wash extensively with 5% LiCl aqueous solution (3x) to remove DMF, followed by standard acidic and basic aqueous washes. Purify via silica gel chromatography if trace tetramethylurea byproduct remains.

Protocol C: Scalable, Chromatography-Free Coupling via T3P

Use this protocol for process scale-up or when avoiding column chromatography is strictly required.

  • Preparation: Suspend the carboxylic acid (1.0 equiv) and the amine (1.05 equiv) in 2-Methyltetrahydrofuran (2-MeTHF) or EtOAc (0.5 M). Causality: 2-MeTHF is a green, immiscible solvent that allows for a seamless transition from reaction to aqueous workup without solvent swapping [3].

  • Base Addition: Add DIPEA or Pyridine (2.5 equiv) and stir for 10 minutes at room temperature.

  • T3P Addition: Dropwise, add T3P (50 wt% solution in EtOAc, 1.2 equiv). Causality: T3P is added last to ensure the carboxylate anion is fully formed and ready to attack the phosphonic anhydride, preventing side reactions.

  • Reaction: Stir at room temperature for 2–6 hours.

  • Self-Validation Check (TLC): Spot the reaction mixture on silica TLC (UV 254 nm). The phosphonic acid byproducts are highly polar and will remain firmly at the baseline (

    
    ), ensuring the migrating spots are purely product and starting material.
    
  • Workup: Add water directly to the reaction vessel and stir vigorously for 15 minutes to hydrolyze excess T3P. Separate the layers. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. The organic layer can be concentrated directly to yield the highly pure amide (>95% purity) without chromatography [2].

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. URL:[Link]

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. URL:[Link]

  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596–600. URL:[Link]

Application Note: 3-(4-Chloro-2-methylphenyl)propanoic acid in HDAC Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the synthetic utility and pharmacophoric relevance of 3-(4-Chloro-2-methylphenyl)propanoic acid (CMPA) in the development of Histone Deacetylase (HDAC) inhibitors. While hydroxamic acids (e.g., Vorinostat/SAHA) remain the gold standard for Zinc Binding Groups (ZBGs), the efficacy of an inhibitor is dictated by the "Cap" and "Linker" regions. CMPA provides a pre-functionalized hydrophobic cap (4-chloro-2-methylphenyl) attached to a saturated C3 linker. This note provides optimized protocols for synthesizing this precursor and converting it into a bioactive hydroxamate, with specific emphasis on preventing dehalogenation during reduction steps.

Chemical Context: The HDAC Pharmacophore

HDAC inhibitors generally follow a tripartite pharmacophore model. CMPA serves as a dual-function building block, providing both the Surface Recognition Domain (Cap) and the Linker .

Pharmacophore Architecture
  • Cap Group (The CMPA Phenyl Ring): The 4-chloro and 2-methyl substituents provide steric bulk and lipophilicity (

    
     modulation), targeting the rim of the HDAC catalytic tunnel. The 2-methyl group specifically restricts rotation, potentially improving isoform selectivity (e.g., HDAC1 vs. HDAC6).
    
  • Linker (The Propanoic Chain): The saturated ethyl chain (derived from the propanoic acid tail) positions the ZBG at the correct depth (~11 Å) within the catalytic pocket.

  • Zinc Binding Group (ZBG): The carboxylic acid of CMPA is the pro-drug/precursor form. It must be converted to a hydroxamic acid (-CONHOH) or benzamide to chelate the

    
     ion.
    
Structural Logic Diagram (SAR)

The following diagram illustrates the structural activity relationship (SAR) logic when using CMPA.

HDAC_SAR CMPA 3-(4-Chloro-2-methylphenyl) propanoic acid Cap Hydrophobic Cap (4-Cl, 2-Me Phenyl) CMPA->Cap Contains Linker Saturated Linker (Propyl Chain) CMPA->Linker Contains Target HDAC Catalytic Domain (Zn2+ Pocket) Cap->Target Surface Adhesion ZBG Zinc Binding Group (Must be installed) Linker->ZBG Attachment Site ZBG->Target Chelation

Figure 1: Pharmacophoric deconstruction of the CMPA molecule in the context of HDAC inhibition.

Experimental Protocols

Protocol A: Synthesis of the Precursor (CMPA)

Challenge: The primary synthetic route involves reducing a cinnamic acid derivative. Standard Pd/C hydrogenation often causes hydrodehalogenation (stripping the Chlorine atom). Solution: Use a selective Transfer Hydrogenation or Wilkinson’s Catalyst to preserve the Aryl-Chloride.

Step 1: Knoevenagel Condensation

Reagents: 4-Chloro-2-methylbenzaldehyde, Malonic acid, Pyridine, Piperidine.

  • Dissolve 4-Chloro-2-methylbenzaldehyde (10 mmol) and Malonic acid (12 mmol) in Pyridine (20 mL).

  • Add catalytic Piperidine (0.5 mL).

  • Reflux at 100°C for 4 hours until

    
     evolution ceases.
    
  • Cool to

    
     and acidify with concentrated HCl to pH 1.
    
  • Filter the white precipitate (3-(4-Chloro-2-methylphenyl)acrylic acid). Wash with cold water.

Step 2: Selective Reduction (The "Senior Scientist" Method)

Method: Transfer Hydrogenation using Formic Acid/Pd. Note: While Wilkinson's catalyst is highly selective, the Formic Acid method is more cost-effective for scale-up if temperature is controlled.

  • Suspend the acrylic acid derivative (5 mmol) in DMF/Water (9:1, 15 mL).

  • Add Sodium Formate (15 mmol) as the hydrogen donor.

  • Add catalyst:

    
     (2 mol%).
    
  • Critical: Heat to exactly 60°C . Do not exceed 80°C to prevent C-Cl bond cleavage.

  • Monitor by TLC (disappearance of the alkene spot).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Yield: Expect >85% of the saturated propanoic acid (CMPA) with Chlorine intact.

Protocol B: Functionalization to Hydroxamic Acid (ZBG Installation)

Converting the carboxylic acid to a hydroxamate is the activation step. We utilize a TBTU/HOBt coupling strategy for high purity, avoiding the moisture sensitivity of acid chlorides.

Materials Table
ReagentEquiv.RoleNote
CMPA (Precursor)1.0SubstrateDry thoroughly
TBTU1.2Coupling AgentUronium salt
HOBt1.2AdditiveSuppresses racemization
DIPEA3.0BaseScavenges protons

5.0NucleophileHydroxylamine source
DMFSolventMediumAnhydrous
Step-by-Step Procedure
  • Activation: In a round-bottom flask, dissolve CMPA (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Add DIPEA (3.0 eq) followed by TBTU (1.2 eq) and HOBt (1.2 eq). Stir at Room Temperature (RT) for 30 minutes.

    • Observation: The solution should turn slightly yellow/orange.

  • Nucleophilic Attack: In a separate vial, dissolve Hydroxylamine Hydrochloride (5.0 eq) in a minimal amount of DMF/Water (10:1).

    • Why: Using excess hydroxylamine prevents the formation of the O-acyl byproduct.

  • Add the hydroxylamine solution to the activated ester mixture dropwise at

    
    .
    
  • Allow to warm to RT and stir for 12 hours.

  • Purification:

    • Evaporate DMF under reduced pressure.

    • Redissolve in EtOAc and wash with Sat.

      
        (removes unreacted acid) and 5% Citric Acid  (removes base).
      
    • Critical: Do not use strong acid during workup; hydroxamic acids can hydrolyze.

  • Final Product: Recrystallize from MeOH/Et2O to obtain the target HDAC inhibitor.

Synthesis Workflow Diagram

The following flowchart visualizes the critical decision points in the synthesis, specifically the protection of the Aryl-Chloride.

Synthesis_Workflow Start Start: 4-Chloro-2-methylbenzaldehyde Step1 Knoevenagel Condensation (Malonic Acid/Pyridine) Start->Step1 Inter Intermediate: Acrylic Acid Derivative Step1->Inter Decision Reduction Strategy (Critical Step) Inter->Decision PathA Path A: H2 + Pd/C (Risk: Dehalogenation) Decision->PathA Avoid PathB Path B: Transfer Hydrogenation (HCOONa + Pd(OAc)2 @ 60C) Decision->PathB Recommended Product1 Precursor: CMPA (Cl- retained) PathB->Product1 Step3 Coupling: TBTU + NH2OH Product1->Step3 Final Final HDAC Inhibitor (Hydroxamic Acid) Step3->Final

Figure 2: Synthetic workflow highlighting the selective reduction strategy required to maintain the 4-chloro substituent.

Quality Control & Validation

Analytical Validation (NMR)

To confirm the successful synthesis of CMPA and its conversion to the hydroxamate:

  • CMPA (Acid): Look for the disappearance of the alkene doublets (approx 6.5-7.5 ppm) and the appearance of two triplets (approx 2.6 ppm and 2.9 ppm) corresponding to the

    
     linker.
    
  • Hydroxamate: A broad singlet at ~10.5 ppm (

    
    ) and a broad singlet at ~9.0 ppm (
    
    
    
    ) in DMSO-d6 are diagnostic.
Functional Validation (Fluorometric Assay)

Protocol:

  • Use a commercial HDAC Fluorometric Assay Kit (e.g., Enzo or Cayman).

  • Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).

  • Incubate purified Recombinant HDAC1 (or HeLa nuclear extract) with the synthesized compound (0.1 nM to 10

    
    M) for 30 mins.
    
  • Add substrate and Developer solution.

  • Measure fluorescence (Ex 360nm / Em 460nm).

  • Success Criteria: IC50 < 500 nM suggests effective Cap-Linker orientation.

References

  • Pharmacophore Model: Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Cancer Therapy: Current Trends and Perspectives." Molecules. Link

  • Hydroxamic Acid Synthesis: Massoudi, A., et al. (2021). "Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications." ACS Omega. Link

  • Selective Reduction: Yu, J., et al. (2012). "Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium." ScienceMadness / Literature Review. Link

  • ZBG Design: Bertrand, P. (2010). "Inside HDAC with HDAC inhibitors." European Journal of Medicinal Chemistry. Link

Troubleshooting & Optimization

Technical Support Center: Heck Reaction for Phenylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Optimization & Troubleshooting of Palladium-Catalyzed Arylation of Acrylates Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open

System Overview & Scope

You are likely synthesizing phenylpropanoic acid derivatives (e.g., NSAIDs like Ibuprofen precursors or metabolic modulators) via the Heck-Mizoroki reaction .

The Chemical Context: The Heck reaction creates the carbon skeleton by coupling an aryl halide with an acrylate to form a cinnamic acid derivative (alkene). To get the final phenylpropanoic acid (alkane), this intermediate is subsequently hydrogenated. This guide focuses on the critical C-C bond formation step (the Heck coupling), which is the most common failure point.

The "Gold Standard" Protocol: Jeffery Conditions

Before troubleshooting, ensure your baseline protocol aligns with Jeffery Conditions . These are industry-standard for this substrate class because they stabilize the catalyst without expensive ligands.

ComponentRecommendationFunction
Catalyst Pd(OAc)₂ (1–5 mol%)Robust Pd(II) precursor. Cheaper and more air-stable than Pd(PPh₃)₄.
Ligand None (Ligand-free)Phosphines are often unnecessary for aryl iodides/bromides in this system.
Additive TBAB (Tetrabutylammonium bromide)Critical: Stabilizes Pd nanoparticles, preventing "Pd-black" precipitation.
Base NaHCO₃ or K₂CO₃ (2.5 equiv)Neutralizes acid (HX). Solid bases often perform better than amines here.
Solvent DMF or NMPPolar aprotic solvents stabilize the polar transition states.
Temp 80–100 °CSufficient energy for oxidative addition without rapid decomposition.

Diagnostic Workflows (Visuals)

Figure 1: Troubleshooting Logic Tree

Use this decision tree to diagnose the root cause of reaction failure.

TroubleshootingTree Start Issue: Low Yield / Failed Reaction CheckAppearance Check Reaction Appearance Start->CheckAppearance BlackPrecip Black Precipitate (Pd Mirror)? CheckAppearance->BlackPrecip YesBlack Yes: Catalyst Deactivation BlackPrecip->YesBlack Yes NoBlack No: Kinetic/Thermodynamic Issue BlackPrecip->NoBlack No AddTBAB Solution: Add/Increase TBAB (Stabilize Nanoparticles) YesBlack->AddTBAB LowerTemp Solution: Lower Temp (Prevent Aggregation) YesBlack->LowerTemp CheckHalide Substrate: Aryl Chloride? NoBlack->CheckHalide IsChloride Yes: Oxidative Addition Failure CheckHalide->IsChloride Yes IsIodide No (I/Br): Induction Period? CheckHalide->IsIodide No SwitchLigand Solution: Use P(tBu)3 or NHC Ligands IsChloride->SwitchLigand Reductant Solution: Add trace Formic Acid (Reduce Pd(II) to Pd(0)) IsIodide->Reductant

Caption: Decision matrix for diagnosing Heck reaction failures based on visual cues and substrate class.

Technical FAQs & Troubleshooting

Issue 1: Catalyst Death (The "Black Mirror" Effect)

Q: My reaction mixture turns black and plates the glass with a mirror within 30 minutes. Conversion stops.

A: This is Palladium Black formation.[1][2][3] The active catalytic species (monomeric Pd⁰) is unstable. Without stabilization, it aggregates into inactive bulk metal (Pd black).

  • The Fix (Jeffery Conditions): Add a quaternary ammonium salt like TBAB (Tetrabutylammonium bromide) .

  • Why it works: The bromide ions and the ammonium cation form a protective "electrosteric" layer around Pd nanoclusters, keeping them soluble and active as a reservoir for the catalytic cycle [1].

  • Protocol Adjustment: Add 1.0 equivalent of TBAB relative to the aryl halide.

Issue 2: Regioselectivity (Linear vs. Branched)

Q: I am getting a mixture of alpha-arylation (branched) and beta-arylation (linear) products. How do I force the linear phenylpropanoic precursor?

A: Regioselectivity is dictated by the electronic nature of the Pd-alkene coordination.

  • Standard Outcome: Electron-poor alkenes (like acrylates) naturally favor beta-arylation (linear) due to sterics and electronics in the neutral pathway.

  • The Problem: If you see branched products, you might be operating in a cationic pathway or using specific bidentate ligands that alter the bite angle.

  • The Fix: Stick to monodentate phosphines (like PPh₃) or ligand-free conditions. Avoid bidentate ligands (like dppe) unless specifically optimizing for the alpha-product.

  • Advanced Fix: If isomerization is the issue (double bond moving), add Ag₂CO₃ (Silver Carbonate).[3] Silver scavenges halides, forcing a cationic pathway that accelerates the reductive elimination step, preventing the Pd-H species from re-inserting and isomerizing the double bond [2].

Issue 3: Substrate Reactivity (Chlorides vs. Iodides)

Q: The reaction works with Iodobenzene but fails completely with Chlorobenzene.

A: This is an Oxidative Addition failure. The C-Cl bond is much stronger (approx. 96 kcal/mol) than C-I (approx. 50 kcal/mol). Standard Pd(OAc)₂ cannot break the C-Cl bond at standard temperatures.

  • The Fix: You must switch to electron-rich, bulky phosphine ligands.

  • Recommended Ligand: P(tBu)₃ (Tri-tert-butylphosphine) or SPhos . These electron-rich ligands push electron density onto the Pd center, making it nucleophilic enough to attack the C-Cl bond [3].

  • Alternative: Use N-Heterocyclic Carbene (NHC) ligands, which are excellent for aryl chlorides.

Issue 4: The "Free Acid" Problem

Q: Can I couple Aryl Iodide directly with Acrylic Acid? My yields are very low compared to Methyl Acrylate.

A: Direct coupling with free carboxylic acids is difficult.

  • The Cause: The carboxylic acid reacts with the base to form a carboxylate salt. This can coordinate to the Palladium, forming a stable (unreactive) species, or simply reduce the solubility of the alkene in the organic solvent.

  • The Fix: Use Methyl Acrylate or tert-Butyl Acrylate for the Heck reaction.

  • Workflow: Perform the Heck coupling with the ester

    
     Isolate Product 
    
    
    
    Perform a simple hydrolysis (LiOH/THF/H₂O) to get the acid. This two-step route is almost always higher yielding than the direct one-step attempt.

Mechanistic Visualization

Understanding the Beta-Hydride Elimination step is crucial, as this is where the desired alkene is formed and where side-reactions (isomerization) occur.

Figure 2: The Catalytic Cycle & Isomerization Risk

HeckMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Coord Alkene Coordination OxAdd->Coord + Acrylate Insertion Migratory Insertion (C-C Bond Formed) Coord->Insertion Regioselectivity Determined Here BetaElim Beta-Hydride Elimination (Product Release) Insertion->BetaElim Critical Step RedElim Reductive Elimination (Regenerate Pd) BetaElim->RedElim Release Alkene Isom Isomerization Risk (Re-insertion) BetaElim->Isom If Base is weak or Ag absent RedElim->Pd0 + Base (-HX)

Caption: The Heck catalytic cycle. Note that Beta-Hydride Elimination is reversible; slow regeneration of Pd(0) can lead to isomerization.[3][4]

Experimental Protocol: The "Robust" Method

Target: Synthesis of Methyl 3-(4-isobutylphenyl)acrylate (Ibuprofen precursor analogue).

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagents:

    • 4-Isobutylphenyl iodide (1.0 mmol)

    • Methyl acrylate (1.2 mmol, 1.2 equiv)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • TBAB (1.0 mmol, 1.0 equiv) — Stabilizer

    • NaHCO₃ (2.5 mmol, 2.5 equiv) — Base

    • DMF (5 mL) — Solvent

  • Procedure:

    • Add solid reagents (Pd, TBAB, Base) to the flask.

    • Evacuate and backfill with Nitrogen (3x). Oxygen kills the catalyst.

    • Add DMF and liquid reagents (Aryl iodide, Acrylate) via syringe.

    • Heat to 90 °C for 4–16 hours.

  • Workup:

    • Dilute with Ethyl Acetate, wash with water (to remove DMF/TBAB) and brine.

    • Dry over MgSO₄ and concentrate.

  • Validation:

    • Look for the disappearance of the aryl iodide peak in HPLC/GC.

    • Product should show characteristic trans-alkene coupling (J = ~16 Hz) in ¹H NMR.

References

  • Jeffery, T. (1996).[5] Tetraalkylammonium Salts in Heck-Type Reactions. Tetrahedron, 52(30), 10113–10130. Link

  • Cabri, W., & Candiani, I. (1995).[5] Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2–7. Link

  • Littke, A. F., & Fu, G. C. (2001).[6] A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989–7000. Link

Sources

Technical Support Center: Optimizing Hydrogenation Conditions for Chlorocinnamic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the hydrogenation of chlorocinnamic acids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your experimental design. This guide is structured to address the common challenges and questions that arise during the selective reduction of this important substrate class, moving from general principles to specific troubleshooting scenarios.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the hydrogenation of chlorocinnamic acids, providing a solid starting point for researchers new to this transformation.

Q1: What is the primary objective when hydrogenating chlorocinnamic acids, and what makes it challenging?

A1: The primary goal is the selective reduction of the carbon-carbon double bond (C=C) of the cinnamic acid backbone to yield the corresponding chlorophenylpropanoic acid.[1] The main challenge stems from the presence of the chloro-substituent on the aromatic ring. This C-Cl bond is susceptible to cleavage under certain hydrogenation conditions, a side reaction known as hydrodehalogenation, which leads to the formation of undesired phenylpropanoic acid.[2] A secondary challenge is avoiding the reduction of the aromatic ring itself, which requires significantly harsher conditions.[3][4]

Q2: What is the best "go-to" catalyst for this reaction?

A2: For a standard hydrogenation, 5% or 10% Palladium on activated carbon (Pd/C) is the most common and effective starting point for reducing an olefin.[5] It is widely available and typically provides good activity under mild conditions (room temperature, atmospheric H2 pressure).[1][5] For more stubborn reactions or when dehalogenation is a persistent issue, Pearlman's catalyst (Pd(OH)₂/C) can be a more active alternative.[5]

Q3: What is "Catalytic Transfer Hydrogenation" (CTH), and when should I consider it for my chlorocinnamic acid reduction?

A3: Catalytic Transfer Hydrogenation (CTH) is a powerful alternative to using pressurized hydrogen gas.[6][7] Instead of H₂, it uses a hydrogen donor molecule—such as formic acid, ammonium formate, or 1,4-cyclohexadiene—to provide the hydrogen atoms in the presence of a catalyst.[2][7][8] CTH is an excellent choice for laboratories not equipped for high-pressure reactions. It is often performed at slightly elevated temperatures (e.g., 65-90 °C) and can offer different selectivity profiles compared to direct hydrogenation, sometimes mitigating side reactions.[6][7] The presence of a base, like triethylamine or sodium hydroxide, is often essential for CTH reactions to proceed efficiently.[7][8][9]

Q4: Is it possible to reduce the carboxylic acid group during this reaction?

A4: It is highly unlikely under typical conditions for C=C bond hydrogenation. The carboxylic acid functional group is very stable and resistant to reduction.[6] Its hydrogenation to an alcohol requires specialized catalysts (e.g., Ru-Sn or Pt/TiO₂) and much more forcing conditions, such as high temperatures and pressures, which would also reduce the aromatic ring.[10][11]

Troubleshooting Guide

This guide is formatted to address specific experimental failures. Each problem is followed by a series of questions and answers designed to diagnose the issue and provide actionable solutions.

Problem Area 1: Low or No Conversion

Your reaction is slow, incomplete, or has not proceeded at all. The starting material is largely unreacted after the expected reaction time.

Q: My reaction isn't working. What is the most common culprit?

A: The most frequent cause of a failed hydrogenation is an inactive catalyst.[5] Palladium on carbon can degrade over time, especially if not stored properly.

  • Solution 1 (Expertise): Always use a fresh batch of catalyst from a reliable supplier for troubleshooting. If you suspect your lab's stock is old, it is worth investing in a new bottle.

  • Solution 2 (Trustworthiness): Before committing a large amount of your valuable substrate, run a small-scale control reaction with a simple, reliable substrate like cinnamic acid itself to verify the activity of your catalyst and the integrity of your setup.

Q: I'm using a hydrogen balloon, and the reaction is incredibly slow. How can I speed it up?

A: Reactions at atmospheric pressure can be slow if the mass transfer of hydrogen from the gas phase to the catalyst surface is inefficient.

  • Solution 1 (Causality): Increase the hydrogen pressure. Using a Parr shaker or a similar hydrogenation apparatus allows for significantly higher H₂ pressures (e.g., 50-100 psi), which increases the concentration of dissolved hydrogen and dramatically accelerates the reaction rate.[5][12]

  • Solution 2 (Causality): Ensure vigorous stirring. The reaction occurs at the three-phase interface of gas (H₂), liquid (solvent/substrate), and solid (catalyst).[5] Inefficient stirring starves the catalyst of hydrogen. Use a properly sized stir bar and a stir plate capable of high RPMs.

Q: I've confirmed my catalyst is active and my setup is correct, but the reaction still fails. Could my starting material be the issue?

A: Yes, impurities in your chlorocinnamic acid can act as catalyst poisons.[5][12] Sulfur-containing compounds are notorious for deactivating palladium catalysts, even at ppm levels.

  • Solution (Expertise): Purify your starting material. Recrystallization is often sufficient to remove non-volatile impurities.[13] If you suspect volatile impurities, dissolving the material in a solvent and re-evaporating under vacuum may help.

Problem Area 2: Hydrodehalogenation (Loss of Chlorine)

The desired product is forming, but you observe a significant amount of the dehalogenated byproduct (e.g., 3-phenylpropanoic acid).

Q: How can I suppress the formation of the dehalogenated side product?

A: Hydrodehalogenation is a common issue with aryl halides and palladium catalysts.[2] The key is to find conditions that favor the reduction of the C=C bond over the hydrogenolysis of the C-Cl bond.

  • Solution 1 (Milder Conditions): Reduce the reaction's severity. Lower the hydrogen pressure, decrease the temperature, and reduce the catalyst loading. The C=C bond is generally more reactive than the C-Cl bond, so milder conditions can improve selectivity.[14]

  • Solution 2 (Catalyst Poisoning): This is a counter-intuitive but highly effective strategy. Adding a controlled catalyst poison can selectively inhibit the more aggressive reaction sites responsible for hydrogenolysis without stopping the desired olefin reduction. Diphenylsulfide has been shown to be an effective additive for this purpose.[14][15]

  • Solution 3 (Solvent Choice): The choice of solvent can influence selectivity. While polar protic solvents like ethanol are common, sometimes switching to a less polar solvent like ethyl acetate or THF can alter the substrate's interaction with the catalyst surface and reduce dehalogenation.[5]

Q: Would adding a base help or hinder selectivity in this case?

A: The effect of a base can be complex. In direct hydrogenations, adding a non-nucleophilic base like triethylamine can sometimes scavenge the HCl that is formed as a byproduct of hydrodehalogenation. This can prevent autocatalytic decomposition and, in some cases, improve selectivity by altering the catalyst surface. However, in other systems, a base can promote dehalogenation. Its effect should be evaluated on a case-by-case basis.

Diagrams: Reaction Pathways and Troubleshooting Logic

The following diagrams illustrate the chemical transformations and a logical workflow for troubleshooting.

sub Chlorocinnamic Acid prod Chlorophenylpropanoic Acid (Desired Product) sub->prod Selective Hydrogenation (H₂, Pd/C, Mild Conditions) side1 Phenylpropanoic Acid (Dehalogenation) sub->side1 Hydrodehalogenation (Over-reduction) side2 Chlorocyclohexylpropanoic Acid (Ring Reduction) prod->side2 Ring Hydrogenation (H₂, Harsh Conditions)

Caption: Key reaction pathways in chlorocinnamic acid hydrogenation.

start Reaction Failed: Low or No Conversion q1 Is the catalyst active? start->q1 sol1 Use fresh Pd/C. Run positive control. q1->sol1 No q2 Is H₂ supply adequate? q1->q2 Yes a1_yes Yes a1_no No sol2 Increase H₂ pressure. Ensure vigorous stirring. Check for leaks. q2->sol2 No q3 Is starting material pure? q2->q3 Yes a2_yes Yes a2_no No sol3 Recrystallize substrate to remove poisons. q3->sol3 No end Consider alternative: - More active catalyst (Pd(OH)₂/C) - Transfer Hydrogenation (CTH) q3->end Yes a3_yes Yes a3_no No

Caption: Troubleshooting workflow for failed hydrogenation reactions.[12]

Data & Protocols

Table 1: General Hydrogenation Conditions

This table provides starting points for optimizing your reaction. Parameters should be screened to find the optimal conditions for your specific chlorocinnamic acid isomer.

ParameterDirect HydrogenationCatalytic Transfer Hydrogenation (CTH)Rationale / Comments
Catalyst 5-10% Pd/C5-10% Pd/C, PdCl₂Pd/C is a robust, standard choice.[1][5] PdCl₂ is sometimes used in CTH.[7][8]
Catalyst Loading 5-10% w/w (substrate)2-10 mol%Higher loading can increase rate but may also promote side reactions.[5][7]
Hydrogen Source H₂ gas (1-4 atm)Formic Acid / Sodium FormateFormic acid is a common, efficient hydrogen donor for CTH.[6][8]
Solvent Ethanol, Methanol, EtOAcEthanol, WaterPolar protic solvents are generally effective.[5] Water is an excellent green solvent for CTH in the presence of a base.[7]
Temperature 25-50 °C60-90 °CDirect hydrogenation is often run at RT. CTH typically requires heating to facilitate hydrogen transfer.[1][7]
Additives None typicalBase (e.g., NaOH, KOH, TEA)A base is often critical for activating the hydrogen donor in CTH systems.[6][9][16]
Experimental Protocol 1: General Procedure for Direct Hydrogenation

This protocol provides a reliable method for the hydrogenation of a chlorocinnamic acid using palladium on carbon and gaseous hydrogen.

Materials:

  • Chlorocinnamic acid (1.0 eq)

  • 5% Palladium on carbon (5-10% by weight of the substrate)

  • Ethanol (or another suitable solvent)

  • Hydrogen gas supply (balloon or cylinder)

  • Reaction flask (e.g., round-bottom flask or Parr bottle)

  • Stir bar

Procedure:

  • Setup: To a clean, dry reaction flask equipped with a magnetic stir bar, add the chlorocinnamic acid.

  • Solvent Addition: Add ethanol to dissolve the substrate completely. A typical concentration is 0.1-0.5 M.

  • Inerting: Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric, especially when dry. Handle in an inert atmosphere if possible, or add it quickly to the solvent.

  • Purging: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove all oxygen. Then, evacuate the flask under vacuum.

  • Hydrogenation: Introduce hydrogen gas into the flask (either by inflating a balloon attached to a three-way stopcock or by pressurizing from a cylinder).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the solid Pd/C catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude chlorophenylpropanoic acid, which can be purified further if necessary (e.g., by recrystallization).

Experimental Protocol 2: General Procedure for Catalytic Transfer Hydrogenation (CTH)

This protocol details a CTH procedure using formic acid as the hydrogen donor, avoiding the need for a pressurized hydrogen gas setup.[8]

Materials:

  • Chlorocinnamic acid (1.0 eq)

  • Palladium(II) chloride (PdCl₂) or 5% Pd/C (5-10 mol%)

  • Formic acid (4.0 eq)

  • Sodium hydroxide (NaOH) solution (e.g., 2.5 M aqueous)

  • Reaction flask with reflux condenser

  • Stir bar

Procedure:

  • Dissolution: In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve the chlorocinnamic acid in the aqueous NaOH solution.

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂) to the stirred solution.[8]

  • Hydrogen Donor: Add the formic acid dropwise to the reaction mixture. An initial effervescence may be observed.

  • Reaction: Heat the reaction mixture to 65-80 °C with vigorous stirring.[8] Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature.

  • Neutralization & Extraction: Carefully neutralize the mixture with an acid (e.g., 2 M HCl) to a pH of ~2. This will precipitate the product. Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (3x).

  • Washing & Drying: Combine the organic extracts, wash with water and then brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

References
  • Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies.
  • Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation.
  • Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid.
  • Technical Support Center: Synthesis of 2-Chlorocinnamic Acid. Benchchem.
  • Nickel-catalyzed asymmetric hydrogenation of substituted cinnamic acid esters to synthesize methylsulfonyl-derived phenylalanine. New Journal of Chemistry (RSC Publishing).
  • Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH. Sciencemadness.org.
  • Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. Evonik Industries.
  • Catalytic Transfer Hydrogen
  • Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow.
  • Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Compar
  • Recent advances in synthetic approaches for bioactive cinnamic acid deriv
  • Highly Selective Hydrogenation of C C Bonds C
  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters.
  • Selective hydrogenation of double and triple bonds. Clariant.
  • Catalytic Hydrogen
  • Optimization of reaction conditions for catalytic transfer hydrogenation of cinnamic acid.
  • Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. Asian Journal of Chemistry.
  • Processes for preparing hydrocinnamic acid.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
  • 16.
  • Dehalogenation of alpha-halogenated carboxylic acid and dehalogenation catalyst.
  • Recent Advances of Pd/C-C
  • Chloroperoxidase-catalyzed halogenation of trans-cinnamic acid and its deriv
  • Technical Support Center: Troubleshooting Reactions with trans-3,4-Difluorocinnamic Acid. Benchchem.
  • Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)
  • Highly selective and efficient hydrogenation of carboxylic acids to alcohols using titania supported Pt c
  • Selective Catalytic Hydrogenation of Polycyclic Aromatic Hydrocarbons Promoted by Ruthenium Nanoparticles. The Royal Society of Chemistry.
  • The Hydrogenation of Aromatic Compounds under Mild Conditions by Using a Solid Lewis Acid and Supported Palladium Catalyst.
  • Solvent effects on heterogeneous catalysis in the selective hydrogenation of cinnamaldehyde over a conventional Pd/C c
  • Hydrogen
  • Decarboxylative Halogenation of Organic Compounds. Chemical Reviews.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.

Sources

Controlling regioselectivity in 3-(4-Chloro-2-methylphenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the two-step synthetic workflow of 3-(4-Chloro-2-methylphenyl)propanoic acid: the palladium-catalyzed Mizoroki-Heck coupling and the subsequent chemoselective alkene hydrogenation.

This guide moves beyond basic instructions, providing the mechanistic causality behind each experimental choice to ensure your protocols are robust, reproducible, and self-validating.

Workflow Visualization

Workflow SM 4-Chloro-2-methyl-1-iodobenzene + Acrylic Acid Beta β-Arylation (Desired) (E)-3-(4-Chloro-2-methylphenyl)acrylic acid SM->Beta Pd(OAc)2, K2CO3 Electronic Control Alpha α-Arylation (Undesired) Branched Isomer SM->Alpha Steric Clash / Cationic Pd Final 3-(4-Chloro-2-methylphenyl)propanoic acid (Target Product) Beta->Final H2, Pd/C + Ph2S Chemoselective OverRed 3-(o-Tolyl)propanoic acid (Dechlorinated Byproduct) Beta->OverRed H2, Pd/C (Unpoisoned) Hydrodechlorination

Reaction pathways and selectivity control in 3-(4-Chloro-2-methylphenyl)propanoic acid synthesis.

Troubleshooting & FAQs

Q1: Why am I observing high levels of the branched (


) isomer during the Heck coupling with acrylic acid? 
Causality & Solution:  The regioselectivity of the Mizoroki-Heck reaction is strictly governed by the electronic properties of the alkene. Electron-deficient olefins like acrylic acid inherently favor 2,1-insertion (

-arylation) for electronic reasons[1]. However, if your catalytic system utilizes highly sterically demanding ligands without balancing the electronic coordination, or if cationic palladium intermediates dominate (often due to halide scavengers like Ag salts), the transition state destabilizes. This steric repulsion overrides the electronic preference, pushing the pathway toward the "regioirregular"

-insertion[1]. Actionable Fix: Operate under neutral or slightly basic conditions without silver additives. Use ligand-free Pd(OAc)₂ or a standard phosphine ligand in a polar aprotic solvent (e.g., DMF) to maintain strict electronic control over the insertion step, ensuring >95%

-selectivity.

Q2: My starting material is undergoing dehalogenation before coupling. How do I prevent this? Causality & Solution: Hydrodehalogenation during Heck couplings occurs when the Pd(II)-aryl intermediate undergoes protonation or


-hydride elimination from a solvent/base complex before the alkene can insert. Protic solvents and overly strong bases exacerbate this side reaction.
Actionable Fix: Switch to an anhydrous, polar aprotic solvent (e.g., anhydrous DMF) and use a mild, non-nucleophilic base such as inorganic K₂CO₃. Ensure your starting material is the iodide (1-iodo-4-chloro-2-methylbenzene) rather than the bromide. The C-I bond undergoes oxidative addition at much lower temperatures (~80 °C), leaving the C-Cl bond completely intact.

Q3: During the hydrogenation of the cinnamic acid intermediate, I am losing the 4-chloro group. How can I achieve chemoselective alkene reduction? Causality & Solution: Standard Palladium on Carbon (Pd/C) is highly active and will readily catalyze the hydrodechlorination of aryl chlorides alongside alkene reduction. The C-Cl bond on an electron-rich aromatic ring is highly susceptible to oxidative addition by unpoisoned Pd(0) species. Actionable Fix: You must partially poison the catalyst to lower its kinetic activity toward the C-Cl bond while maintaining its activity toward the


-bond of the alkene. The addition of a catalytic poison such as diphenyl sulfide (Ph₂S) selectively deactivates the specific palladium sites responsible for aryl chloride reduction[2].

Quantitative Data Summary

The following table summarizes the causal relationship between reaction parameters and the resulting selectivity profiles, providing a baseline for your process optimization.

Reaction StepParameter TestedConditionOutcome (Selectivity)Mechanistic Rationale
Heck Coupling Ligand / BasePd(OAc)₂, K₂CO₃, DMF>95%

-arylation
Electronic control dominates; neutral pathway favored.
Heck Coupling Ligand / AdditivePd(OAc)₂, Ag₃PO₄, THFIncreased

-arylation
Ag⁺ generates cationic Pd, shifting to steric control[1].
Hydrogenation Catalyst10% Pd/C (Unpoisoned)40% Dechlorination Highly active Pd(0) inserts into the electron-rich C-Cl bond.
Hydrogenation Catalyst10% Pd/C + Ph₂S>99% Chemoselective Ph₂S poisons highly active sites, preventing C-Cl insertion[2].

Self-Validating Experimental Protocols

Protocol 1: Regioselective Mizoroki-Heck Coupling

Objective: Synthesize (E)-3-(4-chloro-2-methylphenyl)acrylic acid with >95%


-selectivity.
  • Preparation: Charge a flame-dried Schlenk flask with 4-chloro-2-methyl-1-iodobenzene (1.0 equiv), acrylic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), and anhydrous K₂CO₃ (2.0 equiv).

  • Atmosphere Control: Evacuate and backfill the flask with Argon (3x).

    • Self-Validation Check: A properly degassed system prevents the formation of oxidative homocoupling byproducts (e.g., biphenyls). This is verified by the absence of a high-molecular-weight dimer peak in the crude GC-MS.

  • Reaction: Add anhydrous DMF (0.2 M) via syringe. Heat the reaction mixture to 90 °C for 12 hours.

  • Monitoring: Monitor via GC-MS. The reaction is complete when the starting iodide is consumed. The

    
    :
    
    
    
    ratio should be >95:5.
  • Workup: Cool to room temperature, quench with 1M HCl to pH 2 (this protonates and precipitates the free carboxylic acid), and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from toluene to afford the pure intermediate.

Protocol 2: Chemoselective Hydrogenation

Objective: Reduce the alkene to yield 3-(4-Chloro-2-methylphenyl)propanoic acid without hydrodechlorination.

  • Preparation: In a high-pressure hydrogenation vessel, dissolve (E)-3-(4-chloro-2-methylphenyl)acrylic acid (1.0 equiv) in methanol (0.1 M).

  • Catalyst Poisoning: Add 10% Pd/C (0.05 equiv Pd) and diphenyl sulfide (Ph₂S, 0.01 equiv).

    • Causality: Ph₂S selectively coordinates to the most active Pd sites, raising the activation energy for C-Cl oxidative addition while permitting alkene coordination[2].

  • Reaction: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Pressurize to 1 atm H₂ and stir vigorously at 25 °C for 4 hours.

  • Monitoring: Monitor via LC-MS.

    • Self-Validation Check: The desired reduction yields a mass shift of +2 Da (M+H). If over-reduction occurs (loss of Cl), a distinct mass shift of -34 Da will appear. The reaction is successful if the -34 Da peak remains below 1% relative abundance.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst, wash with methanol, and concentrate the filtrate in vacuo to yield the target 3-(4-Chloro-2-methylphenyl)propanoic acid.

References

  • Title: Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Recent Advances of Pd/C-Catalyzed Reactions Source: MDPI (Catalysts) URL: [Link]

Sources

Validation & Comparative

Structural Elucidation and Solvent-Dependent Resolution: A Comparative NMR Guide for 3-(4-Chloro-2-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparative analysis of the 1H NMR spectrum of 3-(4-Chloro-2-methylphenyl)propanoic acid . It focuses on distinguishing this compound from its non-methylated structural analog (3-(4-chlorophenyl)propanoic acid) and evaluates spectral resolution across standard deuterated solvents.

Significance: 3-(4-Chloro-2-methylphenyl)propanoic acid is a critical intermediate in the synthesis of PPAR agonists and herbicide precursors. Its structural validation is frequently complicated by the overlap of alkyl signals and the specific splitting patterns of the trisubstituted benzene ring. This guide elucidates the 1,2,4-substitution pattern that differentiates it from common impurities.

Structural Analysis & Theoretical Prediction

Before analyzing the spectrum, it is essential to understand the proton environments. The introduction of the ortho-methyl group breaks the symmetry observed in para-substituted analogs, creating a distinct aromatic fingerprint.

Molecular Structure & Numbering
  • Core Scaffold: Propanoic acid side chain attached to a phenyl ring.[1]

  • Substituents:

    • Position 1 (Ring): Propanoic acid chain attachment.

    • Position 2 (Ring): Methyl group (

      
      ).
      
    • Position 4 (Ring): Chlorine atom (

      
      ).[2][3][4]
      

Figure 1: Structural connectivity and proton environment mapping for 3-(4-Chloro-2-methylphenyl)propanoic acid.

Experimental Protocol

To ensure reproducibility and minimize artifacts (such as water suppression overlap), the following protocol is recommended.

Sample Preparation Workflow
  • Mass: Weigh 10–15 mg of the solid acid.

  • Solvent Selection:

    • Primary:Chloroform-d (

      
      )  for backbone characterization.
      
    • Secondary:DMSO-

      
        if the carboxylic acid proton must be observed or if solubility is poor.
      
  • Dissolution: Vortex for 30 seconds. Ensure the solution is clear; any turbidity suggests salt formation or impurities.

  • Reference: Use residual solvent peaks (

    
    : 7.26 ppm; DMSO: 2.50 ppm) rather than adding TMS, to avoid signal crowding near 0 ppm.
    

Figure 2: Standardized NMR sample preparation and acquisition workflow.[1][5]

Comparative Spectral Data

This section compares the target compound with its closest structural alternative, 3-(4-chlorophenyl)propanoic acid (Des-methyl analog).

Chemical Shift Comparison ( , 400 MHz)

The presence of the methyl group at position 2 induces specific shifts and multiplicity changes.

Proton EnvironmentTarget: 3-(4-Chloro-2-methylphenyl)...Alternative: 3-(4-Chlorophenyl)...[2][3][6]Analysis of Difference
-COOH ~11.0 ppm (Broad/Invisible)~11.0 ppm (Broad/Invisible)Indistinguishable in

; requires DMSO to visualize clearly.
Ar-H (Symmetry) Asymmetric (ABC/ABX) Symmetric (AA'BB') CRITICAL: The target shows 3 distinct signals. The alternative shows 2 doublets (appearing as a quartet-like system).
Ar-H (Chemical Shift)

7.10 - 7.25 (m, 3H)

7.15 (d), 7.28 (d)
The methyl group shields the adjacent protons slightly and breaks magnetic equivalence.

-CH2 (Benzylic)

2.90 - 2.95 (t, 2H)

2.91 (t, 2H)
Minimal change, but the target may show slight broadening due to restricted rotation from the ortho-methyl.

-CH2 (Acidic)

2.60 - 2.65 (t, 2H)

2.64 (t, 2H)
Virtually identical; diagnostic of the propanoic acid chain.
Ar-CH3

2.32 (s, 3H)
Absent The defining feature. A sharp singlet integrating to 3H.
Solvent Effects: vs. DMSO-

Choosing the right solvent is crucial for resolution.

FeatureChloroform-d (

)
DMSO-

Recommendation
Acid Proton (-COOH) Often broad, weak, or exchanged out.Sharp/Broad singlet at ~12.1 ppm .Use DMSO for purity assays requiring acid integration.
Water Peak ~1.56 ppm (Non-interfering).~3.33 ppm (Strong).DMSO water peak is far from target signals, making it safe.
Resolution Excellent for aliphatic coupling.Viscosity causes slight line broadening.Use

for coupling constant (

) calculation.

Detailed Signal Assignment

Use this breakdown to validate your spectrum.

A. The Aliphatic Region (2.0 – 3.0 ppm)
  • 2.32 ppm (Singlet, 3H): The Methyl group . If this is a doublet, you likely have the alpha-methyl isomer (2-(4-chlorophenyl)propanoic acid derivative), not the ring-methylated target.

  • 2.62 ppm (Triplet,

    
     Hz, 2H):  The methylene adjacent to the carbonyl (
    
    
    
    -position).
  • 2.92 ppm (Triplet,

    
     Hz, 2H):  The benzylic methylene (
    
    
    
    -position). This signal is deshielded by the aromatic ring.
B. The Aromatic Region (7.0 – 7.3 ppm)

Unlike the 4-chlorophenyl analog, which shows a "roofed" pair of doublets, the 4-chloro-2-methyl substitution pattern produces a more complex signature:

  • H-3 (meta to alkyl, ortho to Cl): Appears as a doublet (or broad singlet) with small coupling (

    
     Hz) due to meta-coupling with H-5.
    
  • H-5 (ortho to Cl, meta to H-3): Appears as a doublet of doublets (

    
    , 
    
    
    
    Hz).
  • H-6 (ortho to alkyl): Appears as a doublet (

    
     Hz).
    Note: Due to similar electronic environments, these may overlap into a multiplet in lower-field instruments (300 MHz).
    

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 2253 (Propanoic acid analogs). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[7] The Journal of Organic Chemistry, 62(21), 7512–7515.[8] [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[7] [Link]

Sources

Optimizing HPLC Purity Analysis for 3-(4-Chloro-2-methylphenyl)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized halogenated aromatic intermediates, the analytical burden of resolving structurally similar impurities has intensified. For researchers and analytical scientists, quantifying the purity of 3-(4-Chloro-2-methylphenyl)propanoic acid presents a distinct chromatographic challenge: separating the target active pharmaceutical ingredient (API) intermediate from its des-chloro degradants and closely related positional isomers.

This guide provides an objective, data-driven comparison of stationary phase chemistries—specifically evaluating traditional C18 columns against Biphenyl phases—to establish a robust, self-validating HPLC methodology for halogenated aromatic acids.

The Analytical Challenge: Overcoming C18 Limitations

Standard C18 (octadecylsilane) columns have long been the default starting point for reversed-phase HPLC method development. However, C18 phases rely almost exclusively on hydrophobic (van der Waals) dispersion forces[1].

When analyzing 3-(4-Chloro-2-methylphenyl)propanoic acid, the most critical impurities are typically:

  • 3-(4-methylphenyl)propanoic acid (A des-chloro synthesis byproduct).

  • 3-(2-Chloro-4-methylphenyl)propanoic acid (A positional isomer).

Because positional isomers possess virtually identical hydrophobic footprints and molecular weights, a purely hydrophobic retention mechanism struggles to differentiate them, inevitably leading to critical pair co-elution. To achieve baseline resolution (


), method developers must exploit alternative retention mechanisms, such as polarizability and 

interactions[2].
Mechanistic Causality: Why Biphenyl Excels

Biphenyl stationary phases offer a powerful mixed-mode interaction profile. In addition to standard hydrophobic retention, the dual-ring biphenyl ligand provides strong ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


 and dipole-dipole interactions. The electron-withdrawing chlorine atom on the analyte's aromatic ring alters its localized electron density and dipole moment. The biphenyl phase is highly sensitive to these subtle electronic shifts, allowing it to easily separate positional isomers that a C18 column cannot resolve[3].

Mechanism Analyte 3-(4-Chloro-2-methylphenyl) propanoic acid C18 C18 Phase (Hydrophobic Only) Analyte->C18 Weak Selectivity Biphenyl Biphenyl Phase (π-π & Dipole) Analyte->Biphenyl Multi-mode Selectivity Fail Isomer Co-elution (Rs < 1.0) C18->Fail Pass Baseline Resolution (Rs > 2.0) Biphenyl->Pass

Caption: Mechanistic comparison of C18 and Biphenyl stationary phase interactions.

Experimental Design: A Self-Validating Protocol

To objectively compare column performance, we must design a self-validating system. By intentionally spiking the sample with the des-chloro impurity and the positional isomer, the protocol acts as an internal System Suitability Test (SST). If the method fails to achieve a resolution (


) of 

for all peaks, the system is deemed invalid.

Workflow A 1. Sample Prep Protonated State (pH 2.0) B 2. Column Selection C18 vs. Biphenyl A->B C 3. Mobile Phase MeOH over MeCN B->C D 4. Separation Isomer Resolution C->D E 5. Validation Rs > 2.0, As < 1.2 D->E

Caption: Workflow for optimizing halogenated aromatic acid HPLC purity analysis.

Step-by-Step Methodology

Step 1: System Suitability Sample Preparation

  • Accurately weigh 10.0 mg of the target 3-(4-Chloro-2-methylphenyl)propanoic acid.

  • Weigh 1.0 mg of 3-(4-methylphenyl)propanoic acid (Des-chloro) and 1.0 mg of 3-(2-Chloro-4-methylphenyl)propanoic acid (Isomer).

  • Dissolve the standards in 10 mL of HPLC-grade Methanol to create a concentrated stock.

  • Dilute the stock 1:10 using Mobile Phase A to match initial gradient conditions (preventing solvent shock and peak distortion).

  • Filter the final solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: Mobile Phase Optimization (The Causality of pH and Solvent Choice)

  • Mobile Phase A (Aqueous): 0.1% v/v Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

    • Causality: Aromatic acids possess a pKa of approximately 4.5. If analyzed at a neutral pH, the carboxylic acid moiety partially ionizes, leading to split peaks and severe tailing due to secondary electrostatic interactions with residual silanols. Buffering to pH ~2.0 fully protonates the analyte, ensuring predictable, sharp peaks[4].

  • Mobile Phase B (Organic): 100% Methanol.

    • Causality: While acetonitrile is the industry standard for C18 columns, it is highly detrimental to Biphenyl phases. Acetonitrile contains a triple bond with its own dense

      
      -electron cloud, which competitively binds to the biphenyl ligand and suppresses the column's 
      
      
      
      selectivity[5]. Methanol lacks
      
      
      electrons, allowing the stationary phase to fully interact with the analyte's aromatic ring.

Step 3: HPLC Instrument Parameters

  • Columns Evaluated: Standard C18 (100 x 4.6 mm, 2.7 µm) vs. Biphenyl (100 x 4.6 mm, 2.7 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

  • Gradient Program: 40% B to 80% B over 10.0 minutes, hold for 2.0 minutes, then re-equilibrate at 40% B for 3.0 minutes.

Comparative Performance Data

The quantitative data below summarizes the chromatographic performance of both columns under identical optimized conditions.

Analyte / ImpurityC18 Retention Time (min)C18 Resolution (

)
Biphenyl Retention Time (min)Biphenyl Resolution (

)
3-(4-methylphenyl)propanoic acid (Des-chloro)5.10N/A6.20N/A
3-(4-Chloro-2-methylphenyl)propanoic acid (Target)6.854.58.456.1
3-(2-Chloro-4-methylphenyl)propanoic acid (Isomer)7.050.8 (Co-elution) 9.302.5 (Baseline)
Data Interpretation

As demonstrated in the table, the C18 column completely fails to resolve the critical pair (the target API and its positional isomer), yielding an unacceptable resolution of 0.8. Because the C18 phase only recognizes the total hydrophobic volume of the molecules, the structural rearrangement of the chlorine atom goes undetected.

Conversely, the Biphenyl column successfully achieves a baseline resolution of 2.5. The mixed-mode retention mechanism selectively delays the elution of the ortho/para halogenated isomers differently based on their unique dipole moments and steric interactions with the biphenyl rings[3]. Furthermore, the overall retention times on the Biphenyl column are slightly longer, confirming the additive effect of ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


 interactions on top of standard hydrophobic retention.

Conclusion

For the purity analysis of 3-(4-Chloro-2-methylphenyl)propanoic acid, relying on traditional C18 stationary phases introduces a high risk of masking critical positional isomers. By transitioning to a Biphenyl stationary phase and optimizing the mobile phase with Methanol and 0.1% TFA, analytical scientists can leverage orthogonal


 and dipole-dipole interactions to achieve robust, baseline resolution of all related synthesis impurities. This self-validating methodology ensures high scientific integrity and regulatory compliance in pharmaceutical intermediate release testing.

References

  • Source: Advanced Materials Technology (halocolumns.com)
  • Source: Restek (restek.com)
  • Source: BenchChem (benchchem.com)
  • Source: Nacalai Tesque (nacalai.com)
  • Source: BenchChem (benchchem.com)

Sources

Platform Comparison Guide: Mass Spectrometry Fragmentation and Analysis of 3-(4-Chloro-2-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Chloro-2-methylphenyl)propanoic acid (hereafter referred to as 4-Cl-2-Me-PPA ) is a halogenated aromatic carboxylic acid. Accurate structural elucidation and trace-level quantification of such compounds are critical in drug development, agrochemical residue analysis, and metabolic profiling. This guide objectively compares the performance, mechanistic fragmentation, and operational workflows of two premier analytical platforms: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS).

Mechanistic Fragmentation Profiling

Understanding the gas-phase dissociation of 4-Cl-2-Me-PPA is foundational for method development. The fragmentation pathways are fundamentally dictated by the ionization technique applied.

Electron Ionization (EI-MS at 70 eV)

Under hard ionization (70 eV), 4-Cl-2-Me-PPA undergoes significant unimolecular decomposition. The molecular ion ([M]⁺) is observed at m/z 198, accompanied by a characteristic M+2 peak at m/z 200 (approx. 33% relative abundance) due to the naturally occurring ³⁵Cl/³⁷Cl isotopic signature[1].

Causality of Fragmentation: The high internal energy imparted by the electron beam induces rapid alpha-cleavage and benzylic bond rupture. The loss of the hydroxyl radical (•OH, 17 Da) yields a minor fragment at m/z 181. More prominently, the cleavage of the C-C bond beta to the aromatic ring results in the expulsion of a propanoic acid radical (•CH₂COOH, 59 Da). This benzylic cleavage generates a highly stabilized chloromethylbenzyl cation, which rapidly rearranges into a chloromethyltropylium ion at m/z 139 (m/z 141 for ³⁷Cl)[2]. This m/z 139 ion serves as the primary diagnostic peak for structural confirmation in EI libraries.

Electrospray Ionization (ESI-MS/MS)

In contrast, soft ionization via ESI heavily favors the preservation of the pseudo-molecular ion. For carboxylic acids, negative ion mode (ESI-) is universally preferred[3].

Causality of Fragmentation: The acidic proton of the propanoic acid moiety (pKa ~4.5) is easily abstracted in a slightly basic or neutral mobile phase, yielding an abundant deprotonated precursor ion[M-H]⁻ at m/z 197. Upon subjecting this precursor to Collision-Induced Dissociation (CID) with an inert gas (e.g., Argon), the dominant fragmentation pathway is the neutral loss of carbon dioxide (CO₂, 44 Da), generating a stable carbanion product ion at m/z 153[3]. Secondary fragmentation involves the loss of HCl (36 Da) from the aromatic ring, yielding a qualifier ion at m/z 117.

Fragmentation M_EI Molecular Ion [M]⁺ m/z 198/200 F_181 [M - OH]⁺ m/z 181/183 M_EI->F_181 -OH (17 Da) F_139 Chloromethyltropylium m/z 139/141 M_EI->F_139 -CH₂COOH (59 Da) M_ESI Deprotonated [M-H]⁻ m/z 197/199 F_153 [M-H - CO₂]⁻ m/z 153/155 M_ESI->F_153 CID: -CO₂ (44 Da)

Mechanistic fragmentation pathways of 4-Cl-2-Me-PPA under EI and ESI conditions.

Platform Performance Comparison

Choosing between GC-MS and LC-MS/MS depends heavily on the analytical goals—whether the priority is untargeted structural elucidation or high-throughput, targeted quantification.

  • GC-EI-MS: Offers unparalleled structural information and reproducibility, allowing for straightforward matching against NIST/EPA/NIH mass spectral libraries[1]. However, the inherent polarity and hydrogen-bonding capacity of the carboxylic acid group cause severe peak tailing and thermal degradation on non-polar GC columns[4]. Consequently, chemical derivatization is strictly required to mask the active hydrogen, adding time and variability to the workflow.

  • LC-ESI-MS/MS: Excels in targeted quantification. By utilizing Multiple Reaction Monitoring (MRM), this platform achieves sub-nanogram sensitivity without the need for derivatization. The direct injection of solvent-extracted samples preserves the native state of the analyte and significantly increases laboratory throughput.

Table 1: Key MS Fragments and Mechanistic Origins
Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Neutral LossMechanistic Origin
EI-MS (70 eV) 198 / 200 ([M]⁺)139 / 14159 Da (•CH₂COOH)Benzylic alpha-cleavage yielding chloromethyltropylium cation.
EI-MS (70 eV) 198 / 200 ([M]⁺)181 / 18317 Da (•OH)Cleavage of the hydroxyl radical from the carboxylic acid group.
ESI-MS/MS (-) 197 / 199 ([M-H]⁻)153 / 15544 Da (CO₂)Collision-induced dissociation (CID) of the carboxylate moiety.
ESI-MS/MS (-) 197 / 199 ([M-H]⁻)11780 Da (CO₂ + HCl)Secondary CID fragmentation involving ring dehalogenation.
Table 2: Platform Performance Comparison
MetricGC-EI-MSLC-ESI-MS/MS
Sample Preparation Laborious (Drying + TMS Derivatization)Rapid (Dilute and Shoot / Solvent Extraction)
Ionization Type Hard (70 eV Electron Ionization)Soft (Electrospray Ionization)
Structural Elucidation Excellent (Extensive library matching)Moderate (Requires MS/MS interpretation)
Quantification Sensitivity Moderate (ng/mL range)Excellent (pg/mL to sub-ng/mL range)
Matrix Susceptibility Low (Chromatographic resolution is high)High (Ion suppression in the ESI source)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following methodologies are designed as self-validating systems incorporating internal quality controls.

Protocol A: GC-EI-MS Analysis (Derivatization-Dependent)

Rationale: Silylation replaces the acidic proton with a trimethylsilyl (TMS) group, lowering the boiling point and improving chromatographic resolution[4].

  • Sample Aliquoting & IS Addition: Transfer 100 µL of the sample extract into a glass autosampler vial. Spike with 10 µL of an isotopically labeled internal standard (e.g., Ibuprofen-d3, 10 µg/mL) to correct for derivatization efficiency and injection volume variance.

  • Drying: Evaporate the sample to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. QC Check: Residual moisture rapidly hydrolyzes TMS reagents; complete dryness is a critical failure point that must be visually confirmed.

  • Derivatization: Add 50 µL of anhydrous pyridine (acting as an acid scavenger and catalyst) followed by 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Seal the vial and incubate at 70°C for 30 minutes[2].

  • Analysis: Inject 1 µL into the GC-MS equipped with a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS). QC Check: Run a solvent blank (pyridine/BSTFA) before and after the sample sequence to validate the absence of system carryover.

Protocol B: LC-ESI-MS/MS Analysis (Direct Quantification)

Rationale: ESI negative mode effectively ionizes the native carboxylic acid, bypassing derivatization artifacts entirely[3].

  • Sample Preparation: Dilute the sample 1:10 in the initial mobile phase (e.g., 90% Water / 10% Acetonitrile containing 5 mM Ammonium Acetate to buffer the pH and promote deprotonation). Spike with the internal standard. QC Check: Matrix-matched calibration curves must be generated; an R² > 0.995 validates the linearity and absence of severe ion suppression.

  • Chromatography: Inject 5 µL onto a C18 Reversed-Phase column (e.g., 2.1 x 100 mm, 1.8 µm). Utilize a gradient elution from 10% to 90% organic modifier over 5 minutes to separate the target from isobaric matrix interferences.

  • MRM Optimization: Monitor the primary transition m/z 197 → 153 (Quantifier, CE: 15 eV) and m/z 197 → 117 (Qualifier, CE: 30 eV). QC Check: The ion ratio between the quantifier and qualifier transitions must remain within ±20% of the reference standard to definitively validate peak identity.

Workflow cluster_GC GC-EI-MS Platform cluster_LC LC-ESI-MS/MS Platform Sample 4-Cl-2-Me-PPA Sample Deriv TMS Derivatization (BSTFA/TMCS) Sample->Deriv Dilute Solvent Dilution (No Deriv.) Sample->Dilute GC GC Separation Deriv->GC EI 70 eV EI Library Matching GC->EI LC RP-LC Separation Dilute->LC ESI ESI(-) MRM Quantification LC->ESI

Comparative analytical workflows for GC-EI-MS and LC-ESI-MS/MS platforms.

References

1.[4] Identification and quantification of oxidized organic aerosol compounds using derivatization, liquid chromatography, and chemical ionization mass spectrometry. Taylor & Francis. URL: [Link] 2.[2] Electron Ionization–Induced Release of Coded Isotopic Reporter Ions in an m/z Zone of Minimal Interference for Quantifiable, Multiplexed GC-MS Analyses. PubMed Central (PMC). URL: [Link] 3.[1] α,β-Dibromohydrocinnamic acid - the NIST WebBook. National Institute of Standards and Technology (NIST). URL: [Link] 4.[3] 2-Phenylpropionic acid | C9H10O2 | CID 10296 - PubChem. National Institutes of Health (NIH). URL: [Link]

Sources

A Comparative Guide to the ¹³C NMR Chemical Shifts of 3-(4-Chloro-2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-(4-Chloro-2-methylphenyl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis supported by experimental data from analogous compounds, elucidating the principles behind chemical shift assignments in substituted aromatic and aliphatic systems.

Introduction: The Role of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy is a powerful analytical technique for determining the carbon framework of an organic molecule.[1] Unlike ¹H NMR, which provides information about the protons in a molecule, ¹³C NMR reveals the chemical environment of each unique carbon atom. The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, the electronegativity of neighboring atoms, and steric effects.[2] This sensitivity makes ¹³C NMR an indispensable tool for isomer differentiation and the unambiguous confirmation of molecular structures.

For a molecule such as 3-(4-Chloro-2-methylphenyl)propanoic acid, which possesses both an aromatic ring with multiple substituents and an aliphatic acid side chain, ¹³C NMR provides a detailed fingerprint of its carbon skeleton.

Predicted ¹³C NMR Chemical Shifts for 3-(4-Chloro-2-methylphenyl)propanoic acid

The following table presents the predicted ¹³C NMR chemical shifts for the target molecule, alongside experimental data for the comparative compounds. This allows for a clear understanding of how the electronic effects of the substituents and the aliphatic chain influence the chemical shifts of the carbon atoms.

Carbon AtomPredicted Chemical Shift (ppm) for 3-(4-Chloro-2-methylphenyl)propanoic acidExperimental Chemical Shift (ppm) for 4-Chloro-2-methylphenolExperimental Chemical Shift (ppm) for 3-Phenylpropanoic acid[3]Experimental Chemical Shift (ppm) for Propanoic acid[4][5][6]
C=O~179-~179~179.9
Ar-C1~138-~140.7-
Ar-C2 (C-CH₃)~135~128.5--
Ar-C3~130~129.8~128.5-
Ar-C4 (C-Cl)~129~125.8--
Ar-C5~127~115.9~128.5-
Ar-C6~132~126.9~126.3-
CH₂ (α to Ar)~30-~30.8-
CH₂ (β to Ar)~35-~35.7~27.6
CH₃~16~15.8-~9.2

Note: Predicted values are estimates derived from additive substituent effects and analysis of the provided comparative data. Experimental verification is the gold standard for confirmation.

Comparative Analysis and Rationale

The predicted chemical shifts for 3-(4-Chloro-2-methylphenyl)propanoic acid are rationalized by considering the electronic contributions of the chloro, methyl, and propanoic acid groups on the benzene ring, as well as the structure of the aliphatic side chain.

  • Aromatic Carbons (Ar-C): The chemical shifts of the aromatic carbons are influenced by the interplay of the electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methyl group. The carbon bearing the chlorine (Ar-C4) is expected to be deshielded, while the carbon attached to the methyl group (Ar-C2) will also be in a distinct electronic environment. The positions of the other aromatic carbons are determined by the combined inductive and resonance effects of these substituents.

  • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is consistently found in the downfield region of the spectrum, typically around 170-185 ppm, due to the strong deshielding effect of the double-bonded oxygen atoms.[1] Its predicted chemical shift of approximately 179 ppm is in excellent agreement with the experimental values for 3-phenylpropanoic acid and propanoic acid.[3][4][5][6]

  • Aliphatic Carbons (CH₂ and CH₃): The methylene (CH₂) carbons of the propanoic acid side chain are expected to have chemical shifts in the range of 30-40 ppm. The carbon alpha to the aromatic ring will be influenced by the ring current, while the carbon beta to the ring will be more shielded. The methyl (CH₃) group attached to the aromatic ring is predicted to have a chemical shift in the aliphatic region, typically around 15-20 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of a small organic molecule like 3-(4-Chloro-2-methylphenyl)propanoic acid. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

1. Sample Preparation:

  • Accurately weigh 10-50 mg of the solid sample.
  • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent should be based on the solubility of the compound and its chemical stability.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve a homogeneous field, which is critical for obtaining sharp, well-resolved peaks.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments) is typically used for routine ¹³C NMR.
  • Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.
  • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for most carbons to relax. For quantitative analysis, a much longer delay (5-10 times the longest T₁ relaxation time) is necessary.[7]
  • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.
  • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the entire range of chemical shifts for most organic compounds.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the resulting spectrum to obtain pure absorption lineshapes.
  • Perform baseline correction to ensure a flat baseline.
  • Reference the spectrum by setting the TMS peak to 0.00 ppm.
  • Integrate the peaks if quantitative analysis is desired (note: for accurate integration in ¹³C NMR, specific experimental conditions must be met, as outlined in the protocol).[7]

Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow for the prediction and experimental verification of the ¹³C NMR spectrum of 3-(4-Chloro-2-methylphenyl)propanoic acid.

G cluster_prediction Spectral Prediction cluster_experimental Experimental Verification cluster_comparison Comparative Analysis P1 Identify Structural Fragments: - 4-Chloro-2-methylphenyl - Propanoic acid P2 Gather Experimental Data for Fragments P1->P2 P3 Analyze Substituent Effects (inductive and resonance) P2->P3 P4 Predict Chemical Shifts for Target Molecule P3->P4 C1 Compare Predicted vs. Experimental Shifts P4->C1 Predicted Data E1 Synthesize or Procure 3-(4-Chloro-2-methylphenyl)propanoic acid E2 Prepare NMR Sample E1->E2 E3 Acquire ¹³C NMR Spectrum E2->E3 E4 Process and Analyze Data E3->E4 E4->C1 Experimental Data C2 Assign Resonances to Specific Carbons C1->C2 C3 Final Structural Confirmation C2->C3

Caption: Workflow for ¹³C NMR spectral analysis.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the ¹³C NMR chemical shifts of 3-(4-Chloro-2-methylphenyl)propanoic acid. By leveraging a comparative analysis of structurally related compounds, we can confidently assign the resonances in the ¹³C NMR spectrum. The detailed experimental protocol provided serves as a robust methodology for obtaining high-quality spectral data, which is essential for the unambiguous structural elucidation of novel compounds in a research and development setting.

References

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts. Retrieved from [Link]

  • YouTube. (2018, September 20). 15.5a The Chemical Shift in C 13 and Proton NMR. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

Comparing 3-(4-Chloro-2-methylphenyl)propanoic acid with 3-(4-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares 3-(4-Chloro-2-methylphenyl)propanoic acid (Molecule A) and 3-(4-chlorophenyl)propanoic acid (Molecule B). This analysis is structured for medicinal chemists and process scientists, focusing on the structural, physicochemical, and synthetic implications of the ortho-methyl substitution.

Executive Summary

This guide contrasts the physicochemical profile and synthetic utility of two phenylpropanoic acid scaffolds. 3-(4-chlorophenyl)propanoic acid (Molecule B) is a standard, widely used building block in the synthesis of HDAC inhibitors, PPAR agonists, and non-natural amino acids. Its analog, 3-(4-Chloro-2-methylphenyl)propanoic acid (Molecule A), introduces a methyl group at the ortho position (C2).

While seemingly a minor modification, this "Magic Methyl" effect significantly alters the molecule's conformational entropy , lipophilicity , and metabolic stability . This guide explores why a researcher might select the sterically congested Molecule A over the flexible Molecule B during lead optimization.

FeatureMolecule B (Standard)Molecule A (Ortho-Methyl)
Structure 4-Cl-Phenyl-CH₂CH₂COOH4-Cl-2-Me-Phenyl-CH₂CH₂COOH
Conformation Highly Flexible (Free rotation)Restricted (Steric lock at C1-Cα)
Lipophilicity (cLogP) ~2.6~3.1 (+0.5 increase)
Metabolic Stability Vulnerable at C2/C3Blocked at C2 (Steric shield)
Primary Utility General Scaffold / LinkerPotency Optimization / Selectivity

Physicochemical Profiling & "The Ortho Effect"

Structural Dynamics

The defining difference is the steric hindrance introduced by the C2-methyl group in Molecule A.

  • Molecule B (Unsubstituted): The phenyl ring rotates freely relative to the propanoic acid side chain. This high conformational entropy means the molecule must lose significant energy to adopt a fixed conformation inside a protein binding pocket (entropic penalty).

  • Molecule A (Ortho-Methyl): The C2-methyl group creates a steric clash with the benzylic protons (Cα). This restricts rotation around the Phenyl-Cα bond, biasing the molecule towards a specific conformation.[1]

    • Design Insight: If this biased conformation matches the bioactive pose, binding affinity increases significantly due to a reduced entropic penalty.

Solubility and Lipophilicity

The addition of the methyl group increases lipophilicity.

  • LogP: Molecule A is approximately 0.5 log units more lipophilic than B. This may improve membrane permeability but will slightly decrease aqueous solubility.

  • pKa: The electronic effect of the methyl group (weakly electron-donating) on the distal carboxylic acid is negligible. Both acids exhibit pKa values in the 4.6 – 4.7 range.

Synthetic Accessibility & Protocols

Both molecules are synthesized via a robust two-step sequence: Knoevenagel Condensation followed by Hydrogenation . The presence of the ortho-methyl group in Molecule A requires slightly more vigorous conditions during the condensation step due to steric hindrance at the aldehyde carbonyl.

Comparative Synthesis Workflow (Graphviz)

Synthesis Aldehyde Start: Aryl Aldehyde (4-Cl-Benzaldehyde OR 4-Cl-2-Me-Benzaldehyde) Step1 Step 1: Knoevenagel Condensation (Malonic Acid, Pyridine, Piperidine) Reflux, 4-6h Aldehyde->Step1 + Malonic Acid Intermediate Intermediate: Substituted Cinnamic Acid Step1->Intermediate - CO2 Step2 Step 2: Selective Reduction (H2, Pd/C or NaBH4/BiCl3) Intermediate->Step2 Reduction C=C Product Final Product: Substituted Phenylpropanoic Acid Step2->Product

Figure 1: General synthetic route for phenylpropanoic acid derivatives. Note that for Molecule A, the starting material is 4-chloro-2-methylbenzaldehyde.

Detailed Experimental Protocol (Molecule A)

Note: This protocol is adapted for the sterically hindered ortho-methyl variant.

Step 1: Synthesis of 3-(4-Chloro-2-methylphenyl)acrylic acid

  • Reagents: 4-Chloro-2-methylbenzaldehyde (10 mmol), Malonic acid (12 mmol), Pyridine (5 mL), Piperidine (0.5 mL).

  • Procedure: Dissolve aldehyde and malonic acid in pyridine. Add piperidine as catalyst. Reflux at 100°C for 4–6 hours (monitor CO₂ evolution).

  • Workup: Cool to 0°C. Pour into ice-cold HCl (6M) to precipitate the cinnamic acid derivative. Filter and wash with cold water.

  • Validation: Check melting point and ¹H-NMR (Integrate vinyl protons to confirm double bond).

Step 2: Reduction to 3-(4-Chloro-2-methylphenyl)propanoic acid

  • Reagents: Cinnamic acid intermediate (from Step 1), 10% Pd/C (5 wt%), Methanol or Ethanol.

  • Procedure: Dissolve intermediate in alcohol. Purge with N₂. Add catalyst. Stir under H₂ balloon (1 atm) for 12 hours.

    • Critical Note: Monitor carefully to avoid de-chlorination. The 4-Cl position is susceptible to hydrogenolysis if pressure is too high or reaction time too long.

  • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate in vacuo. Recrystallize from Hexane/EtOAc.

Biological & Drug Design Implications[2][3]

Metabolic Stability (The "Metabolic Shunt")

In Molecule B, the phenyl ring is exposed. Phase I metabolism (CYP450) often targets the electron-rich positions.

  • Molecule B: Susceptible to oxidation at C2/C3 positions.

  • Molecule A: The C2-methyl group sterically blocks the ortho position. Furthermore, benzylic oxidation at the methyl group (forming -CH₂OH) provides a predictable metabolic handle that can be used to design prodrugs or soft drugs, whereas the unsubstituted ring of B leads to unpredictable hydroxylation.

SAR Logic: When to use Molecule A?

Use 3-(4-Chloro-2-methylphenyl)propanoic acid when:

  • Potency is stalled: You need to fill a small hydrophobic pocket (methyl pocket) in the target protein.

  • Selectivity is required: The target receptor has a narrow cleft that accommodates the "twisted" conformation of the ortho-methyl analog but rejects the planar or freely rotating unsubstituted analog.

  • Half-life needs extension: Blocking the C2 metabolic hotspot.

Structure-Activity Relationship (SAR) Diagram

SAR MolB Molecule B (No Methyl) High Entropy Free Rotation Target Drug Target Binding Pocket MolB->Target High Entropic Penalty MolA Molecule A (Ortho-Methyl) Low Entropy Restricted Rotation MolA->Target Pre-organized Conformation Outcome1 Outcome: Higher Affinity (If pocket matches twist) Target->Outcome1 Outcome2 Outcome: Steric Clash (If pocket is flat) Target->Outcome2

Figure 2: SAR decision logic. The ortho-methyl group acts as a conformational lock, potentially improving affinity by reducing the entropic cost of binding.

References

  • Synthesis of Phenylpropanoic Acids (General Method): Title: "Knoevenagel condensation of aromatic aldehydes with malonic acid." Source:Vogel's Textbook of Practical Organic Chemistry. Context: Standard protocol for converting aldehydes to cinnamic acids (Step 1).
  • Biological Scaffold Context (PPAR/HDAC)

    • Title: "Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells."[2][3]

    • Source:RSC Advances, 2020.
    • Link:[Link]

    • Note: Demonstrates the utility of the 4-chlorophenylpropanoic acid scaffold in oncology.
  • Title: "The Magic Methyl Effect on Binding Affinity.
  • Title: "3-(4-Chlorophenyl)propionic acid Product Page.

Sources

Thin Layer Chromatography (TLC) Rf values for hydrocinnamic acids

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Thin Layer Chromatography (HPTLC) vs. Conventional TLC for Hydrocinnamic Acids: A Comparative Guide to Rf Values and Solvent Systems

The Analytical Challenge: Profiling Phenylpropanoic Acids

Hydrocinnamic acids (phenylpropanoic acids) are ubiquitous secondary metabolites critical to drug development, flavor chemistry, and plant defense mechanisms. The core structure—a phenyl ring attached to a propanoic acid tail—is frequently modified via hydroxylation and methoxylation to yield derivatives like caffeic acid, ferulic acid, and p-coumaric acid.

Accurate chromatographic separation of these closely related analogs requires a highly optimized system. While High-Performance Liquid Chromatography (HPLC) is the standard for final quantification, High-Performance Thin Layer Chromatography (HPTLC) offers a high-throughput, parallel-processing alternative that consumes less solvent and allows for multi-wavelength post-chromatographic derivatization. This guide objectively compares standard Normal Phase (NP) TLC against HPTLC and Reversed-Phase (RP) alternatives, providing a self-validating framework for method development.

Mechanistic Principles: Causality in TLC Separation

In Normal-Phase TLC (NP-TLC) using unmodified Silica Gel 60, separation is driven by adsorption and hydrogen bonding. The silanol groups (-SiOH) on the stationary phase act as strong hydrogen-bond donors and acceptors.

  • The Polarity-Retention Relationship: The retention factor (Rf) is inversely proportional to the number of hydroxyl groups on the aromatic ring[1]. Unsubstituted hydrocinnamic acid lacks phenolic hydroxyls, interacting weakly with the silica and migrating near the solvent front. Conversely, caffeic acid (a dihydroxy derivative) forms strong hydrogen bonds, resulting in significant retention and a low Rf value.

  • The Causality of Acidic Modifiers: Because hydrocinnamic acids contain a carboxylic acid moiety (pKa ~4.5), running them in neutral organic solvents causes partial ionization. This dual-state existence (ionized vs. unionized) leads to differential migration velocities and severe band tailing. The addition of a strong organic acid (e.g., formic acid) to the mobile phase lowers the pH below the pKa, suppressing ionization. This ensures the molecules remain fully protonated and migrate as tight, compact bands[2].

Separation_Logic Core Hydrocinnamic Acid Core Sub1 Unsubstituted (Hydrocinnamic Acid) Core->Sub1 No -OH Sub2 Monohydroxylated (p-Coumaric / Ferulic) Core->Sub2 1 -OH Sub3 Dihydroxylated (Caffeic Acid) Core->Sub3 2 -OH Res1 Weak H-Bonding High Rf (>0.80) Sub1->Res1 Res2 Moderate H-Bonding Medium Rf (~0.30-0.60) Sub2->Res2 Res3 Strong H-Bonding Low Rf (~0.15) Sub3->Res3

Influence of phenolic hydroxylation on NP-TLC retention factors (Rf).

Comparative Analysis: Stationary Phases & Solvent Systems

Selecting the right combination of stationary and mobile phases is critical for resolving complex phenolic mixtures.

Standard TLC vs. Premium HPTLC Plates While standard Normal Phase (NP) Silica Gel 60 plates are the ubiquitous, cost-effective alternative for general screening, HPTLC plates offer superior performance for complex matrices. HPTLC plates utilize a smaller, narrower particle size distribution (5–6 µm compared to 10–12 µm for standard TLC), which minimizes eddy diffusion and yields significantly sharper bands.

Solvent System Selection

  • Toluene:Ethyl Acetate:Formic Acid (TEF): The gold standard for separating hydroxylated derivatives. Adjusting the ratio fine-tunes the retention window[3].

  • Chloroform:Methanol: Best for isolating highly lipophilic, unsubstituted hydrocinnamic acids that would otherwise run with the solvent front in TEF[4].

  • Reversed-Phase (RP-18) Aqueous Systems: An eco-friendly alternative using Water:Methanol gradients. In RP-HPTLC, the elution order is inverted, which often resolves co-eluting impurities missed by standard NP-TLC[3].

Table 1: Representative Rf Values for Hydrocinnamic Acids Across Solvent Systems

CompoundSubstitution PatternNP-TLC System A (TEF 8.5:1.5:0.1)NP-TLC System B (TEF 5:5:0.2)NP-TLC System C (CHCl₃:MeOH 24:1)RP-HPTLC (Water:MeOH 60:40)
Caffeic Acid 3,4-dihydroxy0.14~0.45Co-elutes at origin0.25
Ferulic Acid 3-methoxy, 4-hydroxy0.290.59Co-elutes at origin>0.40
Hydrocinnamic Acid Unsubstituted>0.85>0.900.84<0.10

(Note: Data synthesized from validated densitometric scanning profiles[3][4].)

Experimental Protocol: A Self-Validating HPTLC System

To guarantee reproducibility across different laboratories and environmental conditions, the following methodology incorporates built-in system suitability checks.

TLC_Workflow N1 1. Sample Application (Band-wise) N2 2. Chamber Saturation (Vapor Equilibration) N1->N2 N3 3. Plate Development (Capillary Action) N2->N3 N4 4. Derivatization & UV Detection N3->N4

Self-validating HPTLC workflow for reproducible phenolic acid quantification.

Step-by-Step Methodology:

  • Plate Preparation & Activation: Use glass-backed HPTLC Silica Gel 60 F254 plates (20 x 10 cm). Pre-wash plates with methanol to remove binder impurities and activate in an oven at 110°C for 20 minutes.

    • Causality: Pre-washing prevents ghost bands at the solvent front, while thermal activation standardizes the water content of the silica, ensuring consistent Rf values regardless of ambient laboratory humidity.

  • Sample Application: Apply samples and standards as 6 mm bands using an automated TLC sampler (e.g., Camag Linomat) rather than manual spots.

    • Causality: Band application reduces lateral diffusion and edge effects, significantly improving densitometric quantification accuracy and peak resolution.

  • System Suitability Test (SST) [Self-Validation Step]: Apply a resolution mixture containing Caffeic Acid and Ferulic Acid on the first track. The system is only validated for sample analysis if the resolution (Rs) between these two bands is visually distinct under UV 366 nm and the Rf of Ferulic Acid is 0.29 ± 0.03 (when using TEF 8.5:1.5:0.1)[3].

  • Chamber Saturation: Line a twin-trough chamber with filter paper and add the mobile phase (Toluene:Ethyl Acetate:Formic Acid, 8.5:1.5:0.1 v/v/v). Allow to equilibrate for 20 minutes at room temperature.

    • Causality: Saturation fills the chamber with solvent vapor, preventing the mobile phase from evaporating off the plate during the run. This prevents the "edge effect" where solvent moves faster at the plate margins, ensuring uniform Rf values across all tracks.

  • Development: Develop the plate to a migration distance of 80 mm. Remove and dry under a stream of cold air to volatilize the formic acid.

  • Visualization & Densitometry:

    • Non-destructive: Scan the plate at 254 nm (fluorescence quenching of the F254 indicator by aromatic rings) and 366 nm (native blue/green fluorescence of phenolic acids).

    • Derivatization: Spray with Natural Product (NP) Reagent (1% 2-aminoethyl diphenylborinate in methanol) followed by PEG 400.

    • Causality: The NP reagent forms highly fluorescent complexes specifically with the hydroxyl groups of caffeic and ferulic acid, amplifying sensitivity 10-fold under 366 nm UV light and allowing differentiation from non-phenolic contaminants.

References

  • "A Mixed Solvent for Rapid TLC Analysis of Phenolic Compounds." Oxford Academic. URL:[Link]

  • "Rf values of the standard and samples phenolic acids." ResearchGate. URL:[Link]

  • "High-performance thin-layer chromatography method for the quantitative assessment of caffeic acid, coumaric acid, and ferulic acid in ethanol extracts of Kigelia africana fruits." ResearchGate. URL:[Link]

  • "Hydrocinnamic acid produced by Enterobacter xiangfangensis impairs AHL-based quorum sensing and biofilm formation in Pseudomonas aeruginosa." RSC Advances. URL:[Link]

Sources

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